molecular formula C19H21ClFNO3 B7790807 Paroxetine Hydrochloride CAS No. 130855-16-2

Paroxetine Hydrochloride

Cat. No.: B7790807
CAS No.: 130855-16-2
M. Wt: 365.8 g/mol
InChI Key: GELRVIPPMNMYGS-RVXRQPKJSA-N
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Description

Historical Context of Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) in Psychiatric Treatment

The landscape of psychiatric treatment was revolutionized with the advent of selective serotonin reuptake inhibitors (SSRIs). Before their introduction in the 1980s, the primary pharmacological options were monoamine oxidase inhibitors (MAOIs) and tricyclic antidepressants (TCAs). wikipedia.orgbritannica.com These earlier classes of drugs, discovered in the 1950s, were limited by their non-selective action, which led to a broad range of undesirable side effects and potential for toxicity. wikipedia.orgnih.gov The development of SSRIs marked a significant leap forward, as they were the first rationally designed class of psychotropic medications. wikipedia.org SSRIs offered comparable efficacy to their predecessors but with a much more favorable side-effect profile due to their specific action on the serotonin system. britannica.comnih.gov This improved tolerability led to better patient adherence and wider clinical application. nih.gov The introduction of fluoxetine (B1211875) in 1988 heralded the era of SSRIs, which quickly became the most widely prescribed antidepressants in many countries. nih.govwikipedia.orgmayoclinic.org

Significance of Paroxetine (B1678475) Hydrochloride as a Potent Serotonin Reuptake Inhibitor

Paroxetine hydrochloride stands out within the SSRI class due to its high potency and selectivity in inhibiting the reuptake of serotonin (5-hydroxytryptamine, 5-HT). drugbank.comnih.govwikipedia.org Its primary mechanism of action is the blockade of the serotonin transporter (SERT), a protein responsible for clearing serotonin from the synaptic cleft. patsnap.comnih.gov By inhibiting SERT, paroxetine increases the concentration of serotonin available to bind to postsynaptic receptors, thereby enhancing serotonergic neurotransmission. patsnap.com

In vitro studies have consistently demonstrated that paroxetine is one of the most potent inhibitors of serotonin reuptake among the SSRIs, with a higher affinity for SERT than many other drugs in its class. drugbank.comdrugbank.com This potent inhibition of the serotonin transporter is believed to be the primary basis for its therapeutic effects in treating a range of conditions including major depressive disorder, anxiety disorders, obsessive-compulsive disorder (OCD), and post-traumatic stress disorder (PTSD). drugbank.compatsnap.comnih.gov

Evolution of Research on this compound: From Discovery to Contemporary Studies

The journey of this compound began with its discovery in 1975, followed by its patent in the United States in 1977. imrpress.com It was first marketed in Sweden in 1991 and received FDA approval in the early 1990s. drugbank.comimrpress.com Early research focused on establishing its efficacy and safety profile compared to older antidepressants and placebo. Numerous clinical trials in the late 1980s and early 1990s demonstrated its effectiveness in treating major depressive disorder. fda.govnih.gov

Subsequent research expanded to investigate its utility in other psychiatric conditions. Studies established its efficacy in the treatment of panic disorder, obsessive-compulsive disorder, and social anxiety disorder. nih.govmedcentral.com More contemporary research has delved into the molecular mechanisms of its action, including its interaction with the serotonin transporter at a structural level. elifesciences.org Recent studies have also explored its potential off-label uses and have continued to investigate its long-term effects and interactions with other medications, particularly its potent inhibition of the CYP2D6 enzyme. mdpi.comnih.gov

Overview of Research Domains Investigating this compound

Research on this compound spans a wide array of scientific and clinical domains. Key areas of investigation include:

Neuropharmacology: Studies in this area focus on the drug's mechanism of action, its effects on neurotransmitter systems, and its interaction with various receptors in the brain. nih.govmdpi.com

Clinical Psychiatry: A vast body of research has evaluated the efficacy and effectiveness of paroxetine in treating a multitude of psychiatric disorders, including major depressive disorder, panic disorder, social anxiety disorder, generalized anxiety disorder, obsessive-compulsive disorder, and post-traumatic stress disorder. nih.govfda.govmedcentral.com

Pharmacokinetics and Metabolism: This research domain investigates how the body absorbs, distributes, metabolizes, and excretes paroxetine. A significant focus has been on its metabolism via the cytochrome P450 2D6 (CYP2D6) enzyme, of which it is both a substrate and a potent inhibitor. nih.govmdpi.com

Molecular Biology and Structural Biology: Advanced studies have aimed to understand the precise molecular interactions between paroxetine and the serotonin transporter (SERT), providing insights into its high binding affinity. elifesciences.org

Pharmaceutics: Research in this field has focused on developing different formulations of this compound, such as controlled-release tablets, to improve its therapeutic profile and reduce side effects. nih.govresearchgate.netijpsjournal.com

Special Populations: Studies have also investigated the use and effects of paroxetine in specific populations, such as the elderly and individuals with comorbid conditions. nih.govnih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELRVIPPMNMYGS-RVXRQPKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61869-08-7 (Parent)
Record name Paroxetine hydrochloride [USP]
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DSSTOX Substance ID

DTXSID50228914
Record name Paroxetine hydrochloride [USP]
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Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

78246-49-8, 130855-16-2, 110429-35-1
Record name Paroxetine hydrochloride
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Record name Paroxetine hydrochloride [USP]
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Record name Paroxetine hydrochloride, (+/-)-
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Record name Paroxetine hydrochloride
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Record name Paroxetine hydrochloride [USP]
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Record name Piperidine, 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-, hydrochloride, hydrate (2:2:1), (3S,4R)
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Record name PAROXETINE HYDROCHLORIDE ANHYDROUS
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Record name PAROXETINE HYDROCHLORIDE, (±)-
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Molecular Mechanisms of Action of Paroxetine Hydrochloride

Primary Target: Serotonin (B10506) Transporter (SERT) Inhibition

The principal pharmacological target of paroxetine (B1678475) is the serotonin transporter (SERT), an integral membrane protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. nih.govscilit.com By blocking this transporter, paroxetine effectively increases the concentration and duration of serotonin in the synapse, thereby enhancing its action on postsynaptic receptors. patsnap.comnih.gov

Paroxetine binds to the central site of the SERT protein, which is a member of the solute carrier 6 (SLC6) family of transporters. nih.gov This binding action competitively inhibits the reabsorption of serotonin from the synaptic space. patsnap.comnih.gov The consequence of this blockade is an acute increase in the extracellular levels of serotonin, potentiating serotonergic neurotransmission. patsnap.comdrugbank.com This heightened activity is believed to contribute to the normalization of mood and emotional regulation. patsnap.com Over time, this sustained increase in synaptic serotonin is thought to induce adaptive changes, such as the downregulation of postsynaptic serotonin receptors, which may be linked to its therapeutic effects. nih.gov

Among the class of SSRIs, paroxetine is distinguished by its particularly high potency and binding affinity for the serotonin transporter. nih.govnih.gov It has been demonstrated to be a more potent inhibitor of serotonin reuptake than other SSRIs such as fluoxetine (B1211875), citalopram (B1669093), and fluvoxamine. drugbank.comresearchgate.net Binding studies have quantified this high affinity, with one study reporting a binding affinity (Ki) for SERT of approximately 70.2 ± 0.6 pM. nih.govbiorxiv.org This potent affinity for SERT is significantly greater than its affinity for the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), establishing its high selectivity for the serotonin system. nih.gov Antidepressants, in general, are 300 to 3500 times more selective for SERT over NET. nih.gov

Binding Affinities (Ki) of Paroxetine for Monoamine Transporters
TransporterBinding Affinity (Ki)
Serotonin Transporter (SERT)~70.2 pM
Norepinephrine Transporter (NET)~40 nM
Dopamine Transporter (DAT)~490 nM

In addition to its primary action at the central binding site, there is evidence that paroxetine can also function as an allosteric modulator of SERT. nih.govnih.gov This means it can bind to a secondary, or allosteric, site on the transporter protein, which is distinct from the primary serotonin binding site. oup.comichgcp.net This interaction at the allosteric site can modulate the binding of other molecules, including serotonin itself, at the primary (orthosteric) site. oup.comichgcp.net While this allosteric effect has been documented, it is considered to be less pronounced than that observed with other SSRIs like escitalopram (B1671245). nih.govoup.com The allosteric activity of paroxetine may contribute to the complexity of its pharmacological profile. researchgate.net

Interaction with Other Neurotransmitter Systems and Receptors

While highly selective for SERT, paroxetine is not entirely devoid of effects on other neurotransmitter systems. Its interactions, however, are generally weak and become more apparent at higher concentrations. nih.govpsychopharmacologyinstitute.com

Paroxetine exhibits a weak inhibitory effect on the norepinephrine transporter (NET). nih.govnih.gov In vitro studies have established its affinity for NET, although it is substantially lower than its affinity for SERT. clinpgx.org However, in vivo studies suggest that at higher clinical doses, paroxetine can inhibit NET to a degree that may be clinically relevant. psychiatryonline.orgpsychiatryonline.org Research has shown that paroxetine can act as a dual serotonin/norepinephrine reuptake inhibitor, particularly at serum concentrations exceeding 100 ng/ml. psychiatryonline.orgpsychiatryonline.orgnih.gov One study found that at an average serum concentration of 100 ng/ml, paroxetine inhibited norepinephrine uptake by 27%, and this inhibition increased to 43% at 200 ng/ml. psychiatryonline.orgnih.gov

Inhibition of Norepinephrine Transporter (NET) by Paroxetine
Average Serum ConcentrationNET Inhibition
100 ng/ml27%
200 ng/ml43%

Paroxetine's affinity for the dopamine transporter (DAT) is considered minor and clinically insignificant under most circumstances. nih.govdrugbank.com In vitro binding studies have confirmed this weak effect on dopamine neuronal reuptake. nih.gov The selectivity of paroxetine for SERT over DAT is substantial, ensuring that its primary pharmacological effects are mediated through the serotonin system with minimal direct impact on dopaminergic pathways. nih.govresearchgate.net

Affinity for Muscarinic, Adrenergic (Alpha1, Alpha2, Beta), Dopaminergic (D2), Serotonergic (5-HT1, 5-HT2), and Histaminergic (H1) Receptors

Paroxetine hydrochloride exhibits a high degree of selectivity for the serotonin transporter (SERT), with markedly low affinity for a range of other neurotransmitter receptors. drugbank.comfda.govfda.gov In vitro radioligand binding studies have consistently demonstrated that paroxetine has clinically insignificant affinity for several receptor types, including muscarinic cholinergic, alpha1-, alpha2-, and beta-adrenergic, dopamine D2, serotonin 5-HT1 and 5-HT2, and histamine (B1213489) H1 receptors. fda.govfda.govmedex.com.bd This low affinity for these other receptors is a key factor in its pharmacological profile. fda.govfda.gov While some studies indicate a weak affinity for muscarinic receptors, it is considerably less potent in this regard compared to older tricyclic antidepressants. nih.govselleckchem.com The minimal interaction with these other receptor systems contributes to a more targeted mechanism of action. fda.gov

Table 1: Receptor Binding Affinity of this compound
ReceptorAffinity
MuscarinicLow/Weak drugbank.comnih.govselleckchem.com
Alpha1-AdrenergicInsignificant/Little fda.govfda.govmedex.com.bd
Alpha2-AdrenergicInsignificant/Little fda.govfda.govmedex.com.bd
Beta-AdrenergicInsignificant/Little fda.govfda.govmedex.com.bd
Dopamine D2Insignificant/Little fda.govfda.govmedex.com.bd
Serotonin 5-HT1Insignificant/Little fda.govfda.govmedex.com.bd
Serotonin 5-HT2Insignificant/Little fda.govfda.govmedex.com.bd
Histamine H1Insignificant/Little fda.govfda.govmedex.com.bd

Serotonin 5-HT3 Receptor Stimulation and Dopamine Release

The administration of paroxetine leads to an increase in extracellular levels of serotonin (5-HT) in the brain. nih.govresearchgate.net This elevated synaptic serotonin can subsequently stimulate various serotonin receptor subtypes, including the 5-HT3 receptor. nih.govresearchgate.net Research in animal models has shown that paroxetine-induced increases in extracellular 5-HT in the medial prefrontal cortex lead to the stimulation of 5-HT3 receptors. nih.gov This stimulation, in turn, promotes the release of dopamine in the same brain region. nih.govresearchgate.net The increase in dopamine concentration appears to be a downstream effect of the primary action of paroxetine on serotonin reuptake and subsequent 5-HT3 receptor activation. nih.gov Studies have shown that blocking 5-HT3 receptors with an antagonist can inhibit the paroxetine-induced increase in dopamine, without affecting the increase in serotonin. nih.gov

Neurobiological Adaptations Induced by Chronic this compound Administration

Prolonged administration of this compound induces several adaptive changes in the brain's neurobiology.

Downregulation of Serotonergic Receptors

A key neurobiological adaptation to chronic treatment with selective serotonin reuptake inhibitors (SSRIs) like paroxetine is the downregulation of certain serotonergic receptors. nih.gov The initial increase in synaptic serotonin caused by paroxetine is thought to lead to a gradual desensitization and reduction in the number of presynaptic 5-HT1A autoreceptors. drugbank.commdpi.com This downregulation of inhibitory autoreceptors is a crucial step that is believed to contribute to the therapeutic effects of the medication, as it allows for enhanced serotonin release and neurotransmission over time. nih.govmdpi.com

Impact on Neurogenesis and Hippocampal Volume

Long-term treatment with paroxetine has been associated with changes in hippocampal structure and function. Studies in patients with posttraumatic stress disorder have shown that extended treatment with paroxetine can lead to an increase in hippocampal volume, with one study reporting a 4.6% increase. nih.govnih.gov This increase in volume was also associated with improvements in verbal declarative memory. nih.govnih.gov Preclinical evidence suggests that SSRIs, including paroxetine, can promote neurogenesis, which is the formation of new neurons. nih.govsigmaaldrich.com Paroxetine has been shown to not only encourage the proliferation of neural stem cells derived from the hippocampus but also to promote their differentiation into neurons. sigmaaldrich.com This effect on neurogenesis may counteract the hippocampal atrophy that can be associated with stress-related conditions. nih.gov

Modulation of Neurotrophic Factors (NGF, NT-4, BDNF)

Paroxetine administration has been shown to modulate the levels of several neurotrophic factors, which are proteins that support the growth, survival, and differentiation of neurons. One study found that treatment with paroxetine can effectively increase the levels of Nerve Growth Factor (NGF), Neurotrophin-4 (NT-4), and Brain-Derived Neurotrophic Factor (BDNF). nih.govresearchgate.net In particular, BDNF has been a significant focus of research. nih.govsop.org.twaustinpublishinggroup.com In vitro studies using a human glioblastoma-astrocytoma cell line demonstrated that paroxetine can rapidly increase the expression of BDNF mRNA and the synthesis of BDNF protein. nih.gov This upregulation of BDNF is considered a crucial factor in the therapeutic mechanisms of antidepressants. nih.govsop.org.tw

Enzymatic Inhibition Profile

This compound is a potent inhibitor of the cytochrome P450 isoenzyme CYP2D6. nih.govclinpgx.orgclinpgx.org This enzyme is responsible for the metabolism of numerous drugs. nih.gov Paroxetine's inhibition of CYP2D6 is significant and can lead to clinically relevant drug-drug interactions. nih.gov The mechanism of inhibition is described as mechanism-based, meaning that paroxetine is converted by CYP2D6 into a metabolite that then forms a tight, yet reversible, complex with the enzyme, effectively inactivating it. nih.govsemanticscholar.orgresearchgate.net This inactivation is demonstrated by a time-dependent inhibition and a significant reduction in the IC50 value after preincubation with human liver microsomes. semanticscholar.orgresearchgate.net

Table 2: Enzymatic Inhibition Profile of this compound
EnzymeEffectMechanism
CYP2D6Potent Inhibitor nih.govclinpgx.orgclinpgx.orgMechanism-based inhibition; formation of a metabolite intermediate complex nih.govsemanticscholar.orgresearchgate.net

Potent Inhibition of CYP2D6

Paroxetine is a potent inhibitor of the cytochrome P450 isoenzyme CYP2D6. psychopharmacologyinstitute.comnih.gov This inhibition is not merely competitive but is characterized as mechanism-based, meaning paroxetine irreversibly inactivates the enzyme after being metabolized to a reactive intermediate. researchgate.netsemanticscholar.org This inactivation occurs through the formation of a metabolite intermediate complex, a pattern consistent with the metabolism of the methylenedioxy substituent in the paroxetine molecule. researchgate.netsemanticscholar.org

The potent inhibitory effect of paroxetine on CYP2D6 is demonstrated by its high inhibitory binding constant. nih.gov Preincubation of paroxetine with human liver microsomes has been shown to cause a significant, approximately 8-fold reduction in the IC50 value, from 2.54 µM to 0.34 µM. researchgate.netsemanticscholar.org This time-dependent inhibition is a hallmark of mechanism-based inactivation. researchgate.net In vitro studies have determined the kinetic parameters of this interaction, with an apparent inactivator concentration required for half-maximal inactivation (KI) of 4.85 µM and a maximal rate constant of inactivation (kINACT) of 0.17 min-1. researchgate.netsemanticscholar.org Another study reported an unbound KI of 0.315 µM and a kinact of 0.17 min-1. nih.gov

A significant consequence of this potent CYP2D6 inhibition is the alteration of paroxetine's own pharmacokinetics. clinpgx.org By inhibiting its primary metabolic pathway, paroxetine exhibits nonlinear pharmacokinetics, where higher doses can lead to disproportionately greater plasma concentrations as the enzyme becomes saturated. psychopharmacologyinstitute.comclinpgx.orgfda.gov This auto-inhibition can lead to a significant decrease in clearance under steady-state conditions. researchgate.net In fact, the accumulation of paroxetine can be 5 to 6 times greater than what would be expected from single-dose kinetics. nih.gov This can also lead to a phenomenon known as phenoconversion, where an individual with a genotype of a normal metabolizer for CYP2D6 may phenotypically behave as a poor metabolizer after prolonged treatment with paroxetine. clinpgx.orgfrontiersin.org

The clinical implications of this potent CYP2D6 inhibition extend to significant drug-drug interactions. Paroxetine can markedly increase the plasma concentrations of co-administered drugs that are substrates of CYP2D6. nih.govdroracle.ai For instance, co-administration of paroxetine has been shown to increase the steady-state plasma concentrations (Css,max) of atomoxetine by approximately 3.5-fold and the area under the curve (AUC0-12) by about 6.5-fold. nih.gov Similarly, it can lead to a 2- to 5-fold increase in the Cmax and AUC of desipramine, respectively. droracle.ai

Inhibition of CYP2D6 by this compound
ParameterValueReference
IC50 (without preincubation)2.54 µM researchgate.netsemanticscholar.org
IC50 (with preincubation)0.34 µM researchgate.netsemanticscholar.org
Apparent KI4.85 µM researchgate.netsemanticscholar.org
Unbound KI0.315 µM nih.gov
kINACT0.17 min-1 researchgate.netsemanticscholar.orgnih.gov

Contribution of CYP3A4 and other Cytochrome P450 Enzymes to Metabolism

While CYP2D6 is the primary enzyme responsible for the metabolism of paroxetine, other cytochrome P450 enzymes also contribute, particularly when CYP2D6 activity is saturated or genetically deficient. clinpgx.orgclinpgx.org The initial step in paroxetine metabolism is the demethylenation of its methylenedioxy phenyl group. clinpgx.orgnih.gov

CYP3A4 is considered a major contributor to paroxetine metabolism, albeit with a lower affinity than CYP2D6. nih.govsemanticscholar.orgresearchgate.net In individuals who are poor metabolizers of CYP2D6, the role of CYP3A4 in paroxetine clearance becomes more significant. clinpgx.org Paroxetine can also act as a mechanism-based inhibitor of CYP3A4, further complicating its metabolic profile. researchgate.net

Contribution of Cytochrome P450 Enzymes to Paroxetine Metabolism
EnzymeRole in MetabolismReference
CYP2D6Primary, high-affinity pathway clinpgx.orgclinpgx.org
CYP3A4Major contributor, low-affinity pathway nih.govsemanticscholar.org
CYP1A2Minor contributor clinpgx.orgnih.gov
CYP2C19Minor contributor clinpgx.orgnih.gov
CYP3A5Minor contributor clinpgx.orgnih.gov

Inhibition of P-glycoprotein (ABCB1)

This compound interacts with P-glycoprotein (P-gp), an efflux transporter encoded by the ABCB1 gene, which is involved in transport across the blood-brain barrier. mdpi.com Paroxetine is both a substrate and an inhibitor of P-gp. mdpi.comresearchgate.net

Studies have demonstrated that paroxetine is a potent inhibitor of P-gp, with an inhibitory potency comparable to the well-known P-gp inhibitor quinidine. nih.gov In a fluorometric assay using L-MDR1 cells, which is a model for human P-gp, the concentration of paroxetine required to reduce P-gp activity by 50% (IC50) was found to be 29.8 µM, which is similar to the IC50 of quinidine (33.8 µM). nih.gov This inhibitory effect on P-gp could have implications for the brain distribution of paroxetine and other P-gp substrates. nih.gov

Inhibition of P-glycoprotein (ABCB1) by Paroxetine
CompoundIC50 in L-MDR1 cellsReference
Paroxetine29.8 µM nih.gov
Quinidine (Reference Inhibitor)33.8 µM nih.gov

Inhibition of GRK2

Beyond its effects on neurotransmitter transporters and metabolic enzymes, paroxetine has been identified as a direct and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2). nih.govnih.govacs.org GRK2 is an enzyme that plays a crucial role in the desensitization of G protein-coupled receptors (GPCRs). frontiersin.org The inhibitory effect of paroxetine on GRK2 is independent of its primary action as a selective serotonin reuptake inhibitor. pharmaceutical-journal.comnih.govscispace.com

This compound has been identified as a modest GRK2 inhibitor with an IC50 of 1.4 µM. mdpi.com It exhibits a 50- to 60-fold higher selectivity for GRK2 compared to other GRK subfamilies, such as GRK1 and GRK5. mdpi.comnih.gov In living cells, paroxetine has been shown to inhibit GRK2-specific phosphorylation of the thyrotropin-releasing hormone (TRH) receptor with an IC50 of approximately 31 µM. nih.govacs.org The binding of paroxetine to the active site of GRK2 stabilizes the kinase domain in a novel conformation. nih.govnih.govacs.org This distinct mechanism of action suggests potential therapeutic applications for paroxetine or its derivatives in conditions where GRK2 is overexpressed, such as heart failure. mdpi.compharmaceutical-journal.com

Inhibition of GRK2 by this compound
ParameterValueReference
In vitro IC501.4 µM mdpi.com
In-cell IC50 (TRH receptor phosphorylation)~31 µM nih.govacs.org
Selectivity over GRK1 and GRK550- to 60-fold mdpi.comnih.gov

Pharmacodynamics and Pharmacogenomics of Paroxetine Hydrochloride

Pharmacodynamic Principles Underlying Therapeutic Effects

The primary therapeutic efficacy of paroxetine (B1678475) hydrochloride is attributed to its potent and highly selective inhibition of the neuronal reuptake of serotonin (B10506) (5-hydroxytryptamine, 5-HT). nih.govmdpi.com This action is achieved by a high-affinity blockade of the presynaptic serotonin transporter (SERT). mydruggenome.orgresearchgate.net By inhibiting SERT, paroxetine increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. mydruggenome.orgresearchgate.net This potentiation of serotonergic activity in the central nervous system is the core mechanism underlying its antidepressant and anxiolytic effects. nih.govnih.gov

Paroxetine is considered the most potent inhibitor of serotonin reuptake among the class of selective serotonin reuptake inhibitors (SSRIs). mdpi.comnih.gov In vitro studies have demonstrated that it is a more potent inhibitor of 5-HT uptake than fluoxetine (B1211875), fluvoxamine, and citalopram (B1669093). clinpgx.org The initial increase in synaptic serotonin leads to a series of adaptive changes in the brain's serotonergic system. mydruggenome.orgclinpgx.org Chronic administration is associated with the downregulation and desensitization of presynaptic 5-HT1A autoreceptors, which further contributes to the sustained increase in serotonergic transmission. clinpgx.org

Paroxetine has a negligible affinity for alpha-1, alpha-2, and beta-adrenergic receptors, as well as for dopamine (B1211576) (D2), histamine (B1213489) (H1), and most serotonin (5-HT1A, 5-HT2) receptors. nih.govclinpgx.org However, among SSRIs, it possesses the highest affinity for muscarinic cholinergic receptors, although this affinity is substantially weaker than its affinity for SERT. nih.govclinpgx.org This anticholinergic activity is generally not considered relevant to its primary therapeutic effects but may be associated with certain side effects. mdpi.com

Binding Affinity (Ki, nM) of Paroxetine for Key Neurotransmitter Transporters
TransporterBinding Affinity (Ki, nM)Reference
Serotonin Transporter (SERT)0.10 - 1.1 clinpgx.orgresearchgate.net
Norepinephrine (B1679862) Transporter (NET)~40 - 85 nih.gov
Dopamine Transporter (DAT)268 clinpgx.org

Genetic Polymorphisms and Therapeutic Response

The response to paroxetine, both in terms of efficacy and tolerability, can be significantly influenced by an individual's genetic makeup. Polymorphisms in genes encoding metabolic enzymes and drug targets can lead to substantial interindividual variability in treatment outcomes.

CYP2D6 Genetic Polymorphism and Pharmacokinetic Variability

Paroxetine is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme. mdpi.com The gene encoding this enzyme is highly polymorphic, with over 100 known allelic variants that can result in different levels of enzyme activity. nih.gov Based on their genotype, individuals can be categorized into distinct metabolizer phenotypes:

Poor Metabolizers (PMs): Carry two non-functional alleles, leading to greatly reduced or absent enzyme activity.

Intermediate Metabolizers (IMs): Carry one reduced-function and one non-functional allele, or two reduced-function alleles, resulting in decreased metabolic capacity.

Extensive (Normal) Metabolizers (EMs): Have two fully functional alleles.

Ultrarapid Metabolizers (UMs): Possess multiple copies of functional alleles, leading to significantly increased enzyme activity.

Paroxetine not only serves as a substrate for CYP2D6 but also acts as a potent inhibitor of the enzyme. clinpgx.org This can lead to non-linear pharmacokinetics, where increases in dosage result in disproportionately larger increases in plasma concentrations, particularly in individuals with already compromised CYP2D6 function. clinpgx.org

Impact on Plasma Concentrations and Metabolism

Genetic variations in CYP2D6 are a major determinant of paroxetine plasma concentrations. nih.gov Individuals with impaired CYP2D6 activity (PMs and IMs) metabolize the drug more slowly, leading to its accumulation and significantly higher plasma levels compared to EMs at the same dosage. nih.gov

One study found that, compared to extensive metabolizers (EMs), CYP2D6 intermediate metabolizers (IMs) and poor metabolizers (PMs) had 2.2-fold and 3.8-fold higher dose-corrected paroxetine plasma concentrations, respectively. nih.gov Conversely, ultrarapid metabolizers (UMs) clear the drug much faster, which can result in very low or even undetectable plasma concentrations at standard doses, potentially leading to a lack of therapeutic effect. clinpgx.orgnih.govnih.gov

Impact of CYP2D6 Metabolizer Phenotype on Paroxetine Plasma Concentration
CYP2D6 PhenotypeRelative Paroxetine Plasma Concentration (Compared to EMs)Metabolic CapacityReference
Poor Metabolizer (PM)~3.8-fold higherGreatly reduced nih.gov
Intermediate Metabolizer (IM)~2.2-fold higherReduced nih.gov
Extensive (Normal) Metabolizer (EM)BaselineNormal nih.gov
Ultrarapid Metabolizer (UM)Significantly lower (0.39 times that of EMs)Increased nih.gov
Influence on Adverse Drug Reactions and Discontinuation

The pharmacokinetic variability driven by CYP2D6 polymorphisms has direct clinical consequences. The higher plasma concentrations observed in PMs and IMs increase the probability of experiencing dose-related adverse drug reactions. mydruggenome.orgnih.gov This elevated risk of side effects can negatively impact treatment adherence and may lead to premature discontinuation of the medication. mdpi.com In contrast, UMs are at a higher risk of treatment failure due to subtherapeutic plasma concentrations. mydruggenome.orgnih.gov The antidepressant discontinuation syndrome, which can occur upon cessation of treatment, may be particularly pronounced with shorter-acting SSRIs like paroxetine. nih.govwikipedia.org While the direct link between CYP2D6 status and the severity of discontinuation syndrome is complex, the enzyme's role in determining steady-state concentrations and the half-life of inhibition suggests it could be a contributing factor. nih.gov

Serotonin Transporter (SERT/SLC6A4) Gene Polymorphisms

The serotonin transporter (SERT), encoded by the SLC6A4 gene, is the primary pharmacological target of paroxetine. clinpgx.org A widely studied polymorphism in this gene is the serotonin-transporter-linked polymorphic region (5-HTTLPR), which involves an insertion or deletion of 44 base pairs in the promoter region, resulting in a long (L) and a short (S) allele. mdpi.comnih.gov The L allele is generally associated with higher transcriptional activity and thus greater expression of SERT protein compared to the S allele. mdpi.com

Association with Treatment Response in Major Depressive Disorder

The 5-HTTLPR polymorphism has been investigated as a potential predictor of antidepressant response, although findings have been inconsistent and sometimes contradictory, often showing ethnicity-dependent effects. researchgate.netmdpi.com

Several studies, particularly in Caucasian populations, have suggested that individuals carrying the L allele (LL or LS genotypes) tend to have a better therapeutic response to SSRIs, including paroxetine, compared to those with the SS genotype. nih.govmdpi.com The proposed mechanism is that higher SERT expression in L-allele carriers provides more targets for the drug, leading to a more robust therapeutic effect.

However, other studies have reported conflicting results. Some research in Asian populations has observed a better response in individuals with the S allele. researchgate.net A study on patients with major depressive disorder found that the S allele was overrepresented in the group of non-responders to paroxetine. clinpgx.orgclinpgx.org Furthermore, one study demonstrated a complex interaction, where in patients with the SS genotype, lower plasma concentrations of paroxetine were correlated with better improvement, while in patients with SL or LL genotypes, higher concentrations were associated with better outcomes. nih.gov These discrepancies highlight the complexity of pharmacogenetic prediction and suggest that other genetic and environmental factors also play a crucial role in determining treatment response. mdpi.com

Serotonin Receptor Gene Polymorphisms (HTR1A, HTR2A, HTR3B)

Genetic variations within the serotonin receptor genes are key determinants of how a patient responds to paroxetine treatment. These polymorphisms can alter receptor expression, function, and signaling, thereby influencing both the therapeutic effects and the side-effect profile of the drug.

The 5-HT1A receptor is an important autoreceptor that regulates serotonin release. The C-1019G polymorphism (rs6295) in the promoter region of the HTR1A gene has been linked to the effectiveness of SSRIs in treating panic disorder. nih.govpsychiatryonline.org Research has shown a strong association between this polymorphism and the early response to treatment with paroxetine. nih.gov

One study involving 102 patients with panic disorder found that individuals with the GG genotype of the -1019C/G polymorphism exhibited minimal improvement in panic attack frequency after six weeks of SSRI treatment, which included paroxetine. nih.gov The relative risk of non-response for individuals with the GG genotype was 4.73, indicating a substantially lower likelihood of therapeutic benefit in this subgroup. nih.gov This suggests that the G allele, which is associated with increased receptor expression and consequently greater inhibition of serotonin neurons, may counteract the therapeutic mechanism of paroxetine in panic disorder. nih.govpsychiatryonline.org

Table 1: HTR1A Polymorphism and Paroxetine Response in Panic Disorder
PolymorphismGeneGenotypeClinical OutcomeReference
-1019C/G (rs6295)HTR1AGGMinimal change in panic attack frequency; 4.73 relative risk of non-response. nih.gov
-1019C/G (rs6295)HTR1ACC/CGAssociated with a more favorable treatment response compared to the GG genotype. nih.gov

The serotonin 2A receptor, encoded by the HTR2A gene, is another critical component in the mechanism of action of SSRIs. The 102T/C polymorphism (rs6313) within this gene has been significantly linked to the tolerability of paroxetine. unc.edumdpi.com Studies have demonstrated that this variant can predict the likelihood of treatment discontinuation due to adverse effects. unc.educlinpgx.org

In a study of elderly patients with major depression, discontinuations due to paroxetine-induced side effects were strongly associated with the C/C genotype of the 102T/C polymorphism. unc.edumdpi.com The research identified a significant linear relationship, or gene-dosage effect, where the probability of discontinuation increased with the number of C alleles. unc.edumdpi.com Furthermore, the severity of side effects was also reported to be greater in patients with the C/C genotype. unc.edumdpi.comclinpgx.org These findings suggest that pharmacodynamic variations related to the HTR2A receptor are a more critical factor in paroxetine intolerance than pharmacokinetic differences. unc.edu

Table 2: HTR2A Variant and Paroxetine Adverse Drug Reactions
PolymorphismGeneGenotypeClinical OutcomeReference
102T/C (rs6313)HTR2AC/CStrongly associated with treatment discontinuation due to side effects; greater severity of adverse events. unc.edumdpi.comclinpgx.orgclinpgx.org
102T/C (rs6313)HTR2AT/C or T/TLower probability of discontinuation and less severe side effects compared to the C/C genotype. unc.edumdpi.comclinpgx.org

Nausea is a common adverse effect during the initial phase of SSRI treatment, often leading to non-compliance. Genetic variants in the HTR3B gene, which encodes a subunit of the 5-HT3 receptor, have been identified as significant predictors of paroxetine-induced nausea. unc.edu The 5-HT3 receptor is a ligand-gated ion channel involved in emesis.

One study identified that the Tyr129Ser polymorphism in the HTR3B gene significantly impacts the incidence of nausea. unc.edu Patients with the Tyr/Tyr genotype were found to have a 3.95-fold higher risk of developing this side effect compared to those carrying the Ser allele. unc.edu Another investigation highlighted the importance of the -100_-102AAG insertion/deletion polymorphism in the same gene. clinpgx.orgumich.edu A significant association was found between this polymorphism and the incidence of nausea (p=0.00286), with carriers of the deletion variant experiencing paroxetine-induced nausea more frequently. clinpgx.orgumich.edu

Table 3: HTR3B Variants and Risk of Paroxetine-Induced Nausea
PolymorphismGeneGenotype/AlleleClinical OutcomeReference
Tyr129SerHTR3BTyr/Tyr3.95-fold higher risk of developing nausea (p=0.048). unc.edu
-100_-102AAG Ins/DelHTR3BDeletion Allele CarriersSignificantly higher frequency of nausea (p=0.00286). clinpgx.orgumich.edu

Other Genetic Factors (ABCB1, ADM)

Beyond serotonin receptors, other genetic factors play a role in the response to paroxetine. These include genes that regulate the transport of the drug across the blood-brain barrier and those involved in broader physiological responses to antidepressants.

The ABCB1 gene (also known as MDR1) encodes P-glycoprotein, an efflux transporter at the blood-brain barrier that limits the entry of various substances, including paroxetine, into the brain. researchgate.net Polymorphisms in this gene can alter transporter function and, consequently, the concentration of paroxetine at its target site.

Table 4: ABCB1 Polymorphisms and Paroxetine Treatment Response
PolymorphismGeneGenotype/HaplotypeClinical OutcomeReference
G2677T/A (rs2032582)ABCB1Variant AllelesSignificantly associated with treatment response (p=0.011). researchgate.net
HaplotypeABCB13435C-2677G-1236TAssociated with poor treatment response (p=0.006). researchgate.net

The adrenomedullin (B612762) gene (ADM) has been identified as a novel factor potentially involved in the therapeutic action of paroxetine. mdpi.comclinpgx.org A study investigating transcriptional changes induced by paroxetine found that the ADM gene was among those significantly affected. clinpgx.org

Subsequent association analysis focused on a single nucleotide polymorphism (SNP), rs11042725, located in the upstream flanking region of the ADM gene. mdpi.comclinpgx.org This SNP was shown to significantly alter gene expression. clinpgx.org In a clinical context, rs11042725 was found to be significantly associated with the response to paroxetine (odds ratio=0.075, p<0.001). mdpi.comclinpgx.org Notably, this association was specific to paroxetine and was not observed with the SSRIs fluoxetine or citalopram, suggesting a unique pharmacogenetic interaction. mdpi.comclinpgx.org

Table 5: ADM Polymorphism and Paroxetine Treatment Response
PolymorphismGeneAssociationClinical OutcomeReference
rs11042725ADMSignificantAssociated with therapeutic response to paroxetine (OR=0.075, p<0.001). Not associated with fluoxetine or citalopram response. mdpi.comclinpgx.org
PXR Genetic Polymorphisms and Serum Concentrations/Metabolism

The Pregnane X Receptor (PXR), encoded by the NR1I2 gene, is a crucial nuclear receptor that regulates the expression of a wide array of genes involved in the metabolism and transport of xenobiotics, including many pharmaceutical agents. nih.gov PXR activation leads to the induction of key drug-metabolizing enzymes, such as those in the Cytochrome P450 3A4 (CYP3A4) subfamily, and drug transporters like P-glycoprotein (ABCB1). nih.govnih.gov Genetic variations within the NR1I2 gene can alter PXR expression or function, leading to significant interindividual differences in drug disposition and response. researchgate.netsemanticscholar.org

Paroxetine is metabolized by several CYP enzymes, with CYP2D6 playing a primary role, and is also identified as a substrate for the P-glycoprotein (ABCB1) transporter. clinpgx.orgclinpgx.org Theoretically, polymorphisms in the NR1I2 gene that affect the expression or activity of CYP3A4 or ABCB1 could influence the pharmacokinetics of paroxetine. However, based on currently available scientific literature, there is a lack of direct research specifically investigating the association between PXR genetic polymorphisms and paroxetine serum concentrations or metabolism. While the regulatory role of PXR in drug metabolism pathways is well-established, its specific clinical impact on paroxetine pharmacokinetics remains to be elucidated through dedicated pharmacogenomic studies.

Age-Related Pharmacodynamic and Pharmacogenomic Considerations

The use of paroxetine in the elderly population requires special consideration due to age-related physiological changes that affect both its pharmacokinetics and pharmacodynamics. Older adults often exhibit altered drug absorption, distribution, metabolism, and excretion, which can lead to different therapeutic and adverse effect profiles compared to younger individuals. karger.comnih.gov

Pharmacokinetic studies have consistently shown that elderly individuals tend to have higher plasma concentrations and slower elimination of paroxetine than younger subjects. nih.gov This is partly attributable to a natural decline in the activity of metabolic enzymes and reduced hepatic blood flow with age. nih.gov One study noted that an age of 65 years or older was associated with a 2.9-fold increase in the paroxetine concentration-to-dose ratio. researchgate.netnih.gov This increased exposure underscores the importance of careful dose consideration in this population.

From a pharmacogenomic perspective, the influence of genetic polymorphisms on paroxetine's effects is particularly pronounced in the elderly. The metabolism of paroxetine is heavily dependent on the CYP2D6 enzyme. clinpgx.orgnih.gov Genetic variants in the CYP2D6 gene lead to different metabolic phenotypes: poor, intermediate, extensive, and ultrarapid metabolizers. nih.govmydruggenome.org In elderly patients, these genetic differences can have significant clinical consequences. For instance, elderly individuals who are CYP2D6 poor metabolizers are at a higher risk of experiencing elevated plasma concentrations of paroxetine. nih.gov Furthermore, paroxetine itself is a potent inhibitor of CYP2D6, which can convert genotypic extensive metabolizers into phenotypic poor metabolizers, a phenomenon of particular relevance in the elderly who already have higher baseline concentrations of the drug. researchgate.net

Study FindingPopulationKey ResultsReference
Age and Paroxetine Exposure 304 patientsAge ≥65 years was associated with a 2.9-fold increased concentration-to-dose ratio. researchgate.netnih.gov
CYP2D6 Inhibition in the Elderly 66 elderly patientsParoxetine treatment significantly inhibited CYP2D6 activity, phenotypically converting 59% of patients to poor metabolizers. researchgate.net
Population PK in Late-Life Depression Elderly subjects (age ≥70)CYP2D6 polymorphisms significantly affected paroxetine elimination rates, suggesting a need for genotype-based dosing. nih.gov

Beyond metabolism, pharmacodynamic variability in the elderly is also influenced by genetic factors, particularly polymorphisms in the serotonin transporter gene (SLC6A4), which encodes the primary target of paroxetine. mdpi.com The most studied of these is the 5-HTTLPR (serotonin-transporter-linked polymorphic region) polymorphism, which consists of long (l) and short (s) alleles. nih.govnih.gov

Research in geriatric depression has revealed a significant interaction between the 5-HTTLPR genotype, paroxetine plasma concentrations, and clinical response. nih.govnih.gov One study found that in elderly patients, the therapeutic response to paroxetine was influenced by both the drug concentration and the patient's 5-HTTLPR genotype. nih.govresearchgate.net Specifically, lower paroxetine concentrations were more detrimental to treatment response in individuals carrying the 's' allele compared to those homozygous for the 'l' allele. nih.gov This suggests that for elderly patients with the 's' allele, achieving adequate plasma concentrations of paroxetine may be particularly crucial for a favorable outcome. nih.gov

Furthermore, the 5-HTTLPR polymorphism has been linked to the tolerability of paroxetine in older adults. nih.gov A study on geriatric major depression found that carriers of the 's' allele treated with paroxetine experienced more severe adverse events and were more likely to discontinue treatment. nih.gov This indicates that the SLC6A4 genotype may not only predict efficacy but also the likelihood of side effects in the elderly. mdpi.com

Genetic MarkerPopulationResearch FindingImplicationReference
5-HTTLPR (SLC6A4) 110 elderly patients with depressionAn interaction between early paroxetine concentration and 5-HTTLPR genotype influenced symptomatic improvement. The 's' allele was associated with a poorer response at lower concentrations.Genotype may moderate the concentration-response relationship in the elderly. nih.govnih.govresearchgate.net
5-HTTLPR (SLC6A4) 246 elderly patients with major depression'S' allele carriers treated with paroxetine experienced more severe adverse events and had a higher rate of discontinuation.Genotype may predict tolerability and risk of adverse effects in geriatric patients. nih.gov

Clinical Efficacy and Therapeutic Applications of Paroxetine Hydrochloride: Research Perspectives

Major Depressive Disorder (MDD)

Paroxetine (B1678475) hydrochloride has been extensively studied as a treatment for Major Depressive Disorder (MDD). Its efficacy has been established in numerous clinical trials, demonstrating its superiority over placebo in the acute treatment of MDD and its effectiveness in the long-term maintenance of remission.

Multiple placebo-controlled studies have confirmed the efficacy of paroxetine hydrochloride in adult patients with MDD. A meta-analysis of 62 randomized controlled trials showed that paroxetine was consistently and significantly better than placebo in achieving remission and clinical response. researchgate.net Specifically, the remission rate difference was 10% higher for paroxetine, and the clinical response rate difference was 17% greater than placebo. researchgate.net

In a double-blind, parallel-group study, patients treated with paroxetine showed significant improvements on the Hamilton Rating Scale for Depression (HAM-D) and the Clinical Global Impressions (CGI) scale by the second week of treatment, with further significant improvements on all efficacy outcome variables by the fourth week. nih.gov Another meta-analysis of 27 depression trials found a weighted mean difference of 2.51 points on the HAM-D between the paroxetine and placebo groups. nih.gov

The following table summarizes the findings from a key placebo-controlled study on paroxetine for MDD.

Efficacy MeasureParoxetine GroupPlacebo GroupStatistical Significance
Full Clinical Response (CGI-severity score 1 or 2)>40%Not specifiedp ≤ .05 on HAM-D and CGI by Week 2
HAM-D Score ImprovementSignificant by Week 2-p ≤ .05
CGI Score ImprovementSignificant by Week 2-p ≤ .05

Data from a double-blind, parallel-group study of paroxetine versus placebo in depressed outpatients. nih.gov

The long-term utility of this compound in preventing relapse of MDD has also been established. In a one-year, open-label study involving 433 patients with MDD, continuous treatment with paroxetine demonstrated sustained efficacy. nih.gov The mean total score on the Hamilton Rating Scale for Depression (HAM-D) decreased by approximately 50% within the first six weeks of therapy, from 27.9 to 13.5, and continued to improve to a mean score of 6.9 by the end of the first year. nih.gov For patients who continued in a long-term extension of the study, remission was maintained, with mean HAM-D total scores of 6.4 after 2.5 years and 4.2 after 4 years. nih.gov

A meta-analysis of 37 trials with a duration of 27.0 months found that antidepressants, including paroxetine, were effective in preventing recurrences of depressive episodes. harvard.edu The risk of recurrence was reduced by 2.03-fold, or 50.7%, with long-term antidepressant treatment compared to placebo. harvard.edu

The table below illustrates the sustained improvement in depression scores with long-term paroxetine treatment. nih.gov

Time PointMean HAM-D Total Score
Baseline27.9
6 Weeks13.5
1 Year6.9
2.5 Years (extension phase)6.4
4 Years (extension phase)4.2

Data from a long-term, open-label study of paroxetine in patients with Major Depressive Disorder. nih.gov

Anxiety Disorders

This compound has demonstrated significant efficacy in the treatment of Obsessive-Compulsive Disorder (OCD), both in the acute phase of treatment and in the long-term prevention of relapse.

In a 12-week, randomized, double-blind, parallel study of 348 outpatients with OCD, paroxetine was found to be significantly more effective than placebo. nih.gov Patients receiving 40 mg/day or 60 mg/day of paroxetine experienced a significantly greater improvement in their symptoms compared to those receiving placebo. nih.gov The mean reduction in the Yale-Brown Obsessive-Compulsive Scale (Y-BOCS) score was 25% for the 40 mg/day group and 29% for the 60 mg/day group, compared to a 13% reduction in the placebo group. nih.gov

A study comparing escitalopram (B1671245), paroxetine, and placebo found that at the 12-week mark, both 20 mg of escitalopram and 40 mg of paroxetine were superior to placebo in reducing OCD symptoms. oup.comnih.gov By 24 weeks, all active treatments were superior to placebo. oup.com

The following table summarizes the efficacy of different doses of paroxetine in the acute treatment of OCD. nih.gov

Treatment GroupMean Reduction in Y-BOCS ScoreStatistical Significance (vs. Placebo)
Paroxetine 40 mg/day25%p < .05
Paroxetine 60 mg/day29%p < .05
Placebo13%-

Data from a 12-week, randomized, double-blind, placebo-controlled study in outpatients with OCD. nih.gov

The efficacy of this compound in the long-term management of OCD has been demonstrated in relapse prevention studies. In a multi-phase study, patients who had responded to open-label paroxetine were randomized to either continue paroxetine or switch to a placebo for a 6-month double-blind phase. nih.gov The results showed that a significantly smaller proportion of patients treated with paroxetine relapsed (38%) compared to those who received a placebo (59%). nih.govresearchgate.net This indicates that long-term treatment with paroxetine is effective in preventing the recurrence of OCD symptoms. nih.gov

Another meta-analysis of relapse prevention studies in OCD confirmed a significant reduction in relapse rates with continued SSRI treatment, including paroxetine, compared to placebo over a period of six to 12 months. researchgate.net

The table below presents the relapse rates in a long-term study of paroxetine for OCD. nih.govresearchgate.net

Treatment GroupRelapse Rate
Paroxetine38%
Placebo59%

Data from a 6-month, double-blind, placebo-controlled relapse prevention study in OCD. nih.govresearchgate.net

Panic Disorder (PD)

This compound has been extensively studied as a therapeutic agent for Panic Disorder (PD), a condition characterized by recurrent, unexpected panic attacks. Research has focused on its ability to reduce the frequency and severity of panic attacks and associated symptoms compared to placebo, as well as its role in preventing the recurrence of symptoms over the long term.

Multiple clinical trials and meta-analyses have established the efficacy of this compound in the acute treatment of Panic Disorder. A meta-analysis of 13 randomized controlled trials (RCTs) demonstrated that patients receiving paroxetine showed significantly greater improvements in reducing the number of full panic attacks compared to those on placebo. frontiersin.org Specifically, analyses indicated a higher likelihood of achieving a 50% or greater reduction in panic attacks and of becoming completely free of full panic attacks with paroxetine treatment. frontiersin.org

In a 10-week, double-blind, fixed-dose study involving 278 patients with DSM-III-R panic disorder, paroxetine was found to be superior to placebo across a majority of outcome measures, particularly at a 40 mg/day dose. nih.gov By the end of the 10-week period, 86.0% of patients taking 40 mg of paroxetine were free of full panic attacks, compared to 50.0% of patients in the placebo group. nih.gov The paroxetine group also experienced significantly greater improvements in the frequency of both full and limited-symptom panic attacks, the intensity of full panic attacks, as well as reductions in phobic fear, anxiety, and depressive symptoms. nih.gov Another 12-week, double-blind, placebo-controlled study involving 367 patients confirmed that paroxetine produced significant improvements over placebo in various measures of panic attack frequency. researchgate.net

Table 1: Percentage of Panic Attack-Free Patients at Week 10
Treatment GroupPercentage Free of Full Panic Attacks
Paroxetine (40 mg/day)86.0%
Paroxetine (20 mg/day)65.2%
Paroxetine (10 mg/day)67.4%
Placebo50.0%
Data sourced from a 10-week, double-blind, fixed-dose study. nih.gov

While effective in acute treatment, the long-term prevention of panic attack relapse, particularly after discontinuation of pharmacotherapy, presents a significant challenge. Naturalistic data indicate that panic disorder often follows a chronic and relapsing course. nih.gov

A long-term study investigated relapse rates in patients with panic disorder who had been successfully treated with paroxetine or clonazepam for three years and were panic-free for at least one year before gradual withdrawal of the medication. medscape.com The study revealed very high cumulative relapse rates over a six-year follow-up period, reaching 41% at one year, 77% at three years, and 94% at six years. medscape.com In the paroxetine-specific group, 60.7% of patients were able to achieve complete, delayed, or partial drug withdrawal. medscape.com Despite the high rate of relapse upon discontinuation, the study noted that paroxetine was effective and well-tolerated during the chronic treatment phase and after relapse occurred. medscape.com This highlights the chronic nature of panic disorder and suggests that while paroxetine is effective for symptom control, relapse is common if the therapy is discontinued. medscape.com

Social Anxiety Disorder (SAD) / Social Phobia

This compound is a well-established pharmacological treatment for Social Anxiety Disorder (SAD), also known as social phobia. medscape.com Its efficacy has been demonstrated in short-term and long-term studies involving adult, child, and adolescent populations, focusing on symptom reduction and relapse prevention. medscape.commcmaster.ca

The therapeutic benefit of paroxetine in adult outpatients with SAD is well-documented through numerous randomized controlled trials (RCTs). A meta-analysis incorporating 13 RCTs concluded that paroxetine was an effective treatment option for adults with SAD. nih.govnih.gov The analysis found that patients receiving paroxetine had significantly greater improvements in scores on the Liebowitz Social Anxiety Scale (LSAS) total score, as well as its fear and avoidance subscales, compared to those receiving a placebo. nih.govnih.gov

Furthermore, response and remission rates were found to be significantly higher in patients treated with paroxetine. nih.govnih.gov The odds of treatment response were approximately three times greater for patients on paroxetine than for those on placebo. nih.gov Similarly, the odds of achieving remission were also about three times higher in the paroxetine group. nih.gov While discontinuation rates for any reason were not significantly different between the paroxetine and placebo groups, discontinuation due to lack of efficacy was significantly higher in the placebo group. nih.govnih.gov

Table 2: Efficacy Outcomes in Adult SAD Patients (Paroxetine vs. Placebo)
Outcome MeasureResult (Odds Ratio, OR)Significance
Response Rate3.02P < .00001
Remission Rate3.14P < .00001
Discontinuation due to Lack of Efficacy0.14P < .00001
Data sourced from a meta-analysis of 13 randomized controlled trials. nih.govnih.gov

Given that SAD is often a chronic condition, evaluating the long-term maintenance of treatment efficacy is crucial. medscape.com A multicenter, placebo-controlled study was designed specifically to assess whether the efficacy of this compound is maintained over the long term and its ability to prevent relapse. nih.govsemanticscholar.org The study included an initial 12-week acute treatment phase, followed by a 24-week double-blind maintenance phase for patients who had responded to paroxetine. nih.govsemanticscholar.org

During the 24-week maintenance phase, significantly fewer patients in the paroxetine group relapsed compared to the placebo group (14% vs. 39%). nih.govovid.com The odds of relapsing were substantially lower for patients continuing paroxetine treatment. nih.govovid.com At the end of the study, a significantly greater proportion of patients in the paroxetine group (78%) showed improvement on the Clinical Global Impression (CGI) global improvement rating compared to the placebo group (51%). nih.govsemanticscholar.orgovid.com Continued paroxetine treatment also led to significant improvements in symptoms as measured by the Liebowitz Social Anxiety Scale, Social Phobia Inventory, and Sheehan Disability Scale, indicating decreased disability and enhanced well-being. nih.govsemanticscholar.org These findings support the use of paroxetine as an effective long-term treatment for SAD. medscape.comnih.gov

Table 3: Relapse and Improvement Rates in Long-Term SAD Treatment
Outcome Measure (at 24 weeks)Paroxetine GroupPlacebo GroupOdds Ratio (OR)
Relapse Rate14%39%0.24
CGI Improvement (Much/Very Much Improved)78%51%3.66
Data sourced from a 24-week relapse prevention study. nih.govovid.com

Social anxiety disorder is a prevalent and debilitating condition in children and adolescents that can interfere with social, emotional, and academic functioning if left untreated. utmb.edunih.gov The efficacy of paroxetine in this younger population was evaluated in a large-scale, 16-week, multicenter, randomized, double-blind, placebo-controlled study. utmb.edunih.gov The trial included 322 children (ages 8-11) and adolescents (ages 12-17) for whom SAD was the primary psychiatric diagnosis. utmb.edunih.gov

The results demonstrated a statistically significant difference in response rates between the treatment groups. utmb.edunih.gov At the end of the 16-week study, 77.6% of patients in the paroxetine group were classified as responders (defined by a Clinical Global Impression-Improvement score of 1 or 2), compared to 38.3% in the placebo group. utmb.edunih.gov The odds of responding to treatment were approximately seven times greater for those receiving paroxetine than for those receiving placebo. nih.gov Moreover, a substantially higher proportion of patients in the paroxetine group were rated as "very much improved" (47.8%) compared to the placebo group (14.9%). utmb.edunih.gov This pivotal study concluded that paroxetine is an effective treatment for pediatric social anxiety disorder. utmb.edunih.gov A review of pharmacotherapy for SAD in this age group highlighted this trial as one of the key RCTs demonstrating the efficacy of a selective serotonin (B10506) reuptake inhibitor over placebo. nih.gov

Generalized Anxiety Disorder (GAD)

This compound has demonstrated notable efficacy in the management of Generalized Anxiety Disorder (GAD), a condition characterized by persistent and excessive worry. semanticscholar.org Randomized, controlled clinical trials have substantiated its effectiveness in the short-term treatment of GAD, as well as in achieving and maintaining full remission and preventing relapse. semanticscholar.orgnih.gov

In an 8-week, double-blind, placebo-controlled study involving 324 outpatients with GAD, those treated with paroxetine (20-50 mg/day) showed a significantly greater reduction in GAD symptoms compared to the placebo group. nih.gov The primary measure of efficacy, the mean change from baseline in the total score of the Hamilton Rating Scale for Anxiety (HAM-A), was significantly greater for the paroxetine group. nih.gov Notably, significant improvement in the core GAD symptoms, as measured by the HAM-A anxious mood item, was observed as early as the first week of treatment. nih.gov

Another 8-week, fixed-dose, placebo-controlled study with 566 outpatients further supports these findings. psychiatryonline.orgresearchgate.net Patients receiving either 20 mg or 40 mg of paroxetine daily experienced significantly greater reductions in total scores on the Hamilton anxiety scale compared to those on placebo. psychiatryonline.orgresearchgate.net The response rates, defined as being "much improved" or "very much improved," were 62% for the 20 mg group and 68% for the 40 mg group, compared to 46% for the placebo group. psychiatryonline.orgresearchgate.net Furthermore, remission, defined as a Hamilton anxiety scale score of 7 or less, was achieved by 30% and 36% of patients in the 20-mg and 40-mg paroxetine groups, respectively, versus 20% in the placebo group. researchgate.net

Long-term efficacy has also been established. A 32-week study demonstrated that continued treatment with paroxetine significantly reduces the risk of relapse. nih.gov In the 24-week double-blind phase of the study, significantly fewer patients on paroxetine relapsed (10.9%) compared to those on placebo (39.9%). nih.gov Patients receiving placebo were nearly five times more likely to experience a relapse. nih.gov

Table 1: Efficacy of Paroxetine in Generalized Anxiety Disorder (8-Week Study)

Efficacy Measure Paroxetine 20 mg/day Paroxetine 40 mg/day Placebo
Response Rate 62% 68% 46%
Remission Rate 30% 36% 20%

Data sourced from a fixed-dose, placebo-controlled study. psychiatryonline.orgresearchgate.netresearchgate.net

Post-Traumatic Stress Disorder (PTSD)

This compound is a key pharmacological agent in the management of Post-Traumatic Stress Disorder (PTSD), a condition that can develop after exposure to a traumatic event.

This compound is one of only two medications approved by the U.S. Food and Drug Administration (FDA) for the treatment of PTSD. nih.govoup.comapa.org Clinical practice guidelines generally recommend selective serotonin reuptake inhibitors (SSRIs), such as paroxetine, as a first-line medication treatment for PTSD. oup.comapa.org

Multiple large-scale, randomized controlled trials have confirmed its efficacy. One such study involving 551 patients with chronic PTSD found that both 20 mg/day and 40 mg/day doses of paroxetine led to significant improvements in primary outcome measures compared to placebo over 12 weeks of treatment. nih.gov The mean changes from baseline in the Clinician-Administered PTSD Scale (CAPS-2) scores were -39.6 for the 20 mg group and -37.9 for the 40 mg group, compared to -25.3 for the placebo group. nih.gov Another 12-week trial with 307 outpatients demonstrated that flexible doses of paroxetine (20 to 50 mg/day) resulted in significantly greater improvements in PTSD symptoms across all primary and secondary outcome measures when compared with placebo. nih.gov In this study, 60% of patients treated with paroxetine achieved a response, versus 40% in the placebo group. nih.gov

Research has indicated that PTSD is associated with neurobiological changes, including a reduction in the volume of the hippocampus, a brain region crucial for learning and memory. emory.edunih.gov Studies have explored the effects of paroxetine on these structural and functional deficits.

A notable study conducted by Emory University researchers found that long-term treatment with this compound can lead to measurable improvements in verbal memory and an increase in hippocampal volume in individuals with PTSD. emory.edunih.gov In this 12-month study of 23 individuals with PTSD, treatment with paroxetine resulted in a significant improvement in verbal declarative memory. emory.edunih.gov

Furthermore, magnetic resonance imaging (MRI) assessments before and after treatment revealed a 4.6% increase in mean hippocampal volume. nih.govresearchgate.net Specifically, patients experienced a 4% increase in the right hippocampus and a 5.2% increase in the left hippocampus. emory.edu These findings suggest that paroxetine may help to reverse some of the neurobiological alterations associated with PTSD. emory.edunih.gov The study also noted that paroxetine significantly reduced the three main symptom clusters of PTSD: re-experiencing the traumatic event, avoidance and emotional numbing, and hyperarousal. emory.edu

Table 2: Impact of Paroxetine on Hippocampal Volume in PTSD Patients

Brain Region Percentage Increase in Volume
Mean Hippocampal Volume 4.6%
Right Hippocampus 4.0%
Left Hippocampus 5.2%

Data from a 12-month study on the effects of paroxetine treatment. emory.edunih.gov

Other Therapeutic Applications and Emerging Research

Beyond its established use in anxiety and trauma-related disorders, research has identified the efficacy of this compound in other clinical areas.

Paroxetine has been investigated as a non-hormonal treatment for vasomotor symptoms (VMS), commonly known as hot flashes, which are frequently experienced by women during menopause. gjmpbu.orgnih.gov In 2013, a specific formulation, paroxetine mesylate, became the first non-hormonal treatment to receive FDA approval for moderate-to-severe hot flashes associated with menopause. nih.gov

Clinical trials have demonstrated the efficacy of paroxetine in reducing the frequency and severity of hot flashes. A prospective, randomized, double-blind, crossover, placebo-controlled trial involving 151 women found that both 10 mg and 20 mg doses of paroxetine were effective. ascopubs.org The 10 mg dose reduced hot flash frequency by 40.6% and the composite score by 45.6%, compared to 13.7% for both measures with placebo. gjmpbu.orgascopubs.org The 20 mg dose led to a 51.7% reduction in frequency and a 56.1% reduction in the composite score, compared to 26.6% and 28.8% for placebo, respectively. gjmpbu.orgascopubs.org

Systematic reviews and meta-analyses have further quantified these effects. One review noted that paroxetine (both hydrochloride and mesylate salts) was associated with a 33%–67% reduction in hot flash frequency over 6–12 weeks of treatment, compared to a 13.7%–37.8% reduction with placebo. nih.gov Another analysis of eight randomized controlled trials including 2667 women found a marked mean decline in hot flash frequency at week 4, week 6, and week 12. gjmpbu.org

Table 3: Reduction in Hot Flash Frequency and Composite Score with Paroxetine

Treatment Group Reduction in Hot Flash Frequency Reduction in Hot Flash Composite Score
Paroxetine 10 mg 40.6% 45.6%
Placebo (for 10 mg group) 13.7% 13.7%
Paroxetine 20 mg 51.7% 56.1%
Placebo (for 20 mg group) 26.6% 28.8%

Results from a 4-week, randomized, double-blind, crossover, placebo-controlled trial. gjmpbu.orgascopubs.org

This compound has been shown to be an effective treatment for Premenstrual Dysphoric Disorder (PMDD), a severe form of premenstrual syndrome characterized by significant mood and physical symptoms. nih.govtalkiatry.com The underlying pathophysiology of PMDD is thought to involve serotonergic dysregulation, making SSRIs like paroxetine a logical therapeutic choice. nih.gov

A multicenter, randomized, double-blind, placebo-controlled study demonstrated that paroxetine controlled-release (CR) at doses of 12.5 mg/day and 25 mg/day is effective in treating the core mood symptoms of PMDD, which include irritability, tension, depressed mood, and affective lability. nih.govnih.gov Both doses showed a statistically significant improvement in the Visual Analogue Scale-Mood (VAS-Mood) score compared with placebo. nih.govnih.gov A responder analysis from this study indicated that up to 76% of patients treated with paroxetine CR 25 mg and 67% of those treated with 12.5 mg were considered responders, defined as a 50% reduction from baseline in VAS-Mood scores. nih.gov The therapeutic effects were often observed within the first treatment cycle. nih.gov

Another randomized, double-blind, placebo-controlled trial evaluated the efficacy of intermittent, luteal phase-only administration of paroxetine for PMDD. psychiatrist.com In this study, a 20 mg dose of paroxetine resulted in a significant reduction in irritability symptoms compared to placebo. psychiatrist.comresearchgate.net This suggests that intermittent dosing may be an effective strategy for managing PMDD symptoms. psychiatrist.com

Table 4: Responder Rates in PMDD Treatment with Paroxetine CR

Treatment Group Responder Rate (≥50% reduction in VAS-Mood score)
Paroxetine CR 12.5 mg/day 67%
Paroxetine CR 25 mg/day 76%

Data from a multicenter, randomized, double-blind, placebo-controlled trial. nih.gov

Post-Stroke Depression

This compound has been investigated for its role in managing post-stroke depression (PSD), a common and serious complication following a cerebrovascular accident. nih.gov Research into its efficacy has yielded mixed and sometimes contradictory results.

A meta-analysis of four studies involving 212 patients suggested that while paroxetine showed a benefit over routine treatment in reducing scores on the Hamilton Depression Scale (HAMD), it did not demonstrate a significant advantage when compared to other antidepressant treatments. nih.gov The authors of this meta-analysis concluded that the efficacy of paroxetine may not be highly significant in comparison to other pharmacological and non-pharmacological interventions, highlighting the need for larger, high-quality studies. nih.gov

Further casting doubt on its standalone efficacy, a retrospective study involving 70 PSD patients found that an 8-week course of paroxetine did not lead to greater improvements in depression or anxiety, as measured by the HAMD and the Hamilton Anxiety Rating Scale (HAMA), when compared to psychotherapy. nih.gov This study also found no significant differences in neurological impairment or activities of daily living between the two groups. nih.gov The researchers concluded that paroxetine may not offer promising effectiveness for patients with PSD. nih.gov

However, some evidence suggests a potential benefit when paroxetine is used in combination with other therapeutic modalities. A network meta-analysis found that the combination of repetitive transcranial magnetic stimulation (rTMS) with paroxetine was particularly effective, showing the greatest change in HAMD scores at the end of 8 weeks when compared to placebo. nih.gov This suggests a synergistic effect that may enhance the therapeutic outcomes for patients with post-stroke depression.

It is important to note that selective serotonin reuptake inhibitors (SSRIs) as a class are considered reliable and effective antidepressants for post-stroke depression and have been shown to improve not only depressive symptoms but also anxiety, motor function, cognitive function, and dependence in stroke patients. cambridge.orgahajournals.org

Table 1: Summary of Key Research Findings on Paroxetine for Post-Stroke Depression

Study Type Comparison Group(s) Key Findings Citation
Meta-analysis Routine treatment, other antidepressants Showed benefit over routine treatment but not significant advantage over other antidepressants. nih.gov
Retrospective study Psychotherapy No greater effectiveness in improving depression, anxiety, neurological impairment, or activities of daily living compared to psychotherapy. nih.gov
Network meta-analysis Placebo, other combinations Combination of rTMS and paroxetine was most effective for HAMD score changes at 8 weeks. nih.gov

Off-Label Uses in Pediatric and Adolescent Populations

The use of this compound in children and adolescents is a complex issue, with research indicating varying degrees of efficacy and significant safety concerns for different conditions. It is not approved for use in pediatric patients for major depressive disorder. gsk.com

For Obsessive-Compulsive Disorder (OCD), some studies have suggested potential benefits. A randomized, double-blind, placebo-controlled trial found paroxetine to be an effective and generally well-tolerated treatment for pediatric OCD. researchgate.net An open-label trial also provided preliminary evidence for its safety and effectiveness in treating pediatric outpatients with OCD, with a significant decrease in mean scores on the Children's Yale-Brown Obsessive Compulsive Scale (CY-BOCS). nih.gov However, another study noted that comorbid conditions such as attention deficit hyperactivity disorder, tic disorder, or oppositional defiant disorder could adversely impact the response to paroxetine in pediatric OCD. researchgate.net A relapse prevention trial failed to demonstrate that paroxetine is effective in preventing OCD relapse in pediatric patients. fda.report

In the context of Social Anxiety Disorder, a multicenter, randomized, double-blind, placebo-controlled study concluded that paroxetine is an effective and generally well-tolerated treatment for pediatric social anxiety disorder. utmb.edu The response rate for paroxetine was significantly greater than for placebo. utmb.edu

Conversely, the off-label use of paroxetine for Major Depressive Disorder (MDD) in pediatric and adolescent populations is not supported by clinical trial data and is associated with serious safety concerns. Multiple studies have failed to show that paroxetine is effective in treating depression in these age groups. gsk.comfda.report A reanalysis of a prominent 2001 study, known as Study 329, found that paroxetine was no more effective than a placebo in treating major depression in adolescents. cbsnews.com

Furthermore, there is evidence of an increased risk of suicidal thinking and self-harm in pediatric patients treated with paroxetine. gsk.com This has led to advisories against its use in individuals under 18 years of age. gsk.com An open-label trial for major depressive disorder in children under 14 reported that the drug was well-tolerated, but also emphasized the need for further investigation in double-blind trials. nih.gov

Table 2: Overview of Research on Off-Label Paroxetine Use in Pediatric and Adolescent Populations

Condition Efficacy Findings Key Considerations Citations
Obsessive-Compulsive Disorder (OCD) Effective in some studies, with significant symptom reduction. Comorbid conditions may reduce response; relapse prevention not demonstrated. researchgate.netnih.govresearchgate.netfda.report
Social Anxiety Disorder Effective and generally well-tolerated. Significantly higher response rate compared to placebo. utmb.edu
Major Depressive Disorder (MDD) Not effective; no better than placebo. Increased risk of suicidal thinking and self-harm. Not approved for this use in pediatric patients. gsk.comfda.reportcbsnews.com

Drug Interactions of Paroxetine Hydrochloride: Research and Clinical Implications

Cytochrome P450 (CYP) Enzyme Interactions

Paroxetine (B1678475) hydrochloride is a potent inhibitor of the cytochrome P450 isoenzyme CYP2D6. nih.govdroracle.aimdpi.comomicsonline.org This enzyme is crucial for the metabolism of approximately 25% of commonly prescribed drugs, including various antidepressants, antipsychotics, beta-blockers, and antiarrhythmics. nih.govomicsonline.org Paroxetine itself is both a substrate and an inhibitor of CYP2D6, which contributes to its nonlinear pharmacokinetics, where higher doses can lead to a disproportionate increase in plasma concentrations. nih.govclinpgx.org The potent inhibitory effect on CYP2D6 is the primary mechanism behind many of paroxetine hydrochloride's clinically significant drug-drug interactions. droracle.ai

As a strong inhibitor of CYP2D6, this compound can significantly increase the plasma concentrations of co-administered drugs that are substrates of this enzyme. droracle.ai This interaction can lead to an increased risk of concentration-dependent adverse effects of the substrate drug. The inhibitory binding constant (Ki) of paroxetine for CYP2D6 is among the highest of all antidepressants, which explains its high potential for drug interactions with CYP2D6 substrates. nih.govmdpi.com

The co-administration of this compound with tricyclic antidepressants (TCAs) that are metabolized by CYP2D6 can lead to substantial increases in TCA plasma levels. droracle.ainih.gov

One clinical study demonstrated that daily dosing of paroxetine under steady-state conditions increased the maximum concentration (Cmax) of a single dose of desipramine by approximately two-fold, the area under the curve (AUC) by five-fold, and the half-life (T½) by three-fold. droracle.ai Another study in depressive inpatients treated with amitriptyline (B1667244) or imipramine (B1671792) found that the addition of paroxetine led to a more significant rise in the serum levels of their respective metabolites, nortriptyline and desipramine, compared to the parent compounds. nih.gov This is attributed to the paroxetine-induced inhibition of the hydroxylation of these metabolites, a key step in their metabolism catalyzed by CYP2D6. nih.gov

Table 1: Effect of Paroxetine Co-administration on Tricyclic Antidepressant Pharmacokinetics
TCA SubstratePharmacokinetic ParameterObserved ChangeReference
DesipramineCmax~2-fold increase droracle.ai
DesipramineAUC~5-fold increase droracle.ai
Desipramine~3-fold increase droracle.ai
Nortriptyline (from Amitriptyline)Serum LevelSignificant increase (88 to 176 ng/ml) nih.gov
Desipramine (from Imipramine)Serum LevelSignificant increase (152 to 338 ng/ml) nih.gov

Many antipsychotic medications are substrates for the CYP2D6 enzyme, and their metabolism can be significantly inhibited by this compound. nih.govdroracle.aiomicsonline.org This interaction can elevate the plasma concentrations of the antipsychotic, potentially increasing the risk of adverse effects. For instance, clinical studies have shown that paroxetine can inhibit the metabolism of drugs like risperidone. nih.govdroracle.ai CYP2D6 is the primary metabolic pathway for several typical antipsychotics, including thioridazine and perphenazine. omicsonline.org

This compound's potent CYP2D6 inhibition affects a wide range of other medications.

Atomoxetine : In healthy volunteers who were extensive CYP2D6 metabolizers, the co-administration of paroxetine resulted in a 6- to 8-fold increase in the steady-state AUC of atomoxetine and a 3- to 4-fold increase in its Cmax. droracle.ai

Flecainide and Propafenone : These Class I antiarrhythmic agents are metabolized by CYP2D6. drugs.comdrugs.comnih.gov Paroxetine can decrease their clearance, leading to increased plasma concentrations. drugs.comdrugs.com Concomitant use of propafenone with strong CYP2D6 inhibitors like paroxetine is noted to potentially lead to increased propafenone blood levels and toxicity. droracle.ai

Metoprolol : This beta-blocker is extensively metabolized by CYP2D6. nih.gov Experimental studies have found that paroxetine can increase the AUC of metoprolol by three to five times. nih.gov This pharmacokinetic interaction has been shown to have pharmacodynamic consequences, with concomitant paroxetine administration enhancing the reduction of exercise-induced heart rate and systolic blood pressure. nih.gov

Table 2: Impact of Paroxetine on Other CYP2D6 Substrates
MedicationPharmacokinetic ParameterMagnitude of ChangeReference
AtomoxetineAUC6- to 8-fold increase droracle.ai
AtomoxetineCmax3- to 4-fold increase droracle.ai
MetoprololAUC3- to 5-fold increase nih.gov
PropafenonePlasma LevelsSignificant increase droracle.ai
FlecainidePlasma LevelsPotential increase drugs.comdrugs.com

The interaction between this compound and tamoxifen is of significant clinical concern. Tamoxifen is a prodrug that requires metabolic activation by CYP2D6 to its primary active metabolite, endoxifen. empathia.aijwatch.orgmeded101.com Endoxifen is largely responsible for tamoxifen's antiestrogenic activity in breast cancer treatment. drugs.com

Paroxetine is one of the most potent inhibitors of CYP2D6 among selective serotonin (B10506) reuptake inhibitors (SSRIs) and can substantially decrease the conversion of tamoxifen to endoxifen. empathia.ainih.gov This inhibition reduces endoxifen plasma concentrations, which may compromise the therapeutic efficacy of tamoxifen in treating and preventing the recurrence of hormone receptor-positive breast cancer. empathia.ai Studies have indicated that the concurrent use of paroxetine with tamoxifen is associated with an increased risk of breast cancer-related death. jwatch.org The risk for mortality was observed to increase with the duration of overlapping use; increases of 25%, 50%, and 75% in the time that tamoxifen and paroxetine use overlapped were associated with increased risks of 24%, 54%, and 91% in breast cancer-associated mortality, respectively. jwatch.org

While the most pronounced effect of this compound is on CYP2D6, it also has an influence on other CYP enzymes, though generally to a lesser extent. Research indicates that CYP3A4 and CYP1A2 are involved in the metabolism of paroxetine, primarily as low-affinity pathways. nih.gov These enzymes likely play a more significant role in the metabolism of paroxetine in individuals who are poor metabolizers for CYP2D6. clinpgx.orgnih.gov

Studies using human P450s have concluded that CYP2D6 (high affinity) and CYP3A4 (low affinity) are the major contributors to paroxetine metabolism. nih.govclinpgx.org For some individuals, CYP1A2 could also be of importance. nih.govclinpgx.org Paroxetine is generally considered a weak inhibitor of CYP1A2 and CYP3A4. heraldopenaccess.us However, some research has also described paroxetine as a potent inhibitor of CYP3A4 with multiple substrate interactions. nih.gov

Inhibition of CYP2D6 and Substrate Interactions

Serotonergic Drug Interactions and Serotonin Syndrome Risk

This compound, a potent selective serotonin reuptake inhibitor (SSRI), carries a significant risk of drug interactions, particularly with other serotonergic agents. These interactions can lead to a potentially life-threatening condition known as serotonin syndrome. This syndrome results from an overstimulation of serotonin receptors in the central nervous system and is characterized by a triad of symptoms: altered mental status, autonomic dysfunction, and neuromuscular abnormalities.

The combination of this compound and monoamine oxidase inhibitors (MAOIs) is contraindicated due to the high risk of precipitating serotonin syndrome. drugbank.comnih.govdrugs.com MAOIs, such as phenelzine, tranylcypromine, isocarboxazid, selegiline, and rasagiline, work by inhibiting the enzyme responsible for breaking down serotonin and other neurotransmitters. goodrx.commedicinenet.com When taken concurrently with paroxetine, which blocks the reuptake of serotonin, the synergistic effect leads to a dangerous accumulation of serotonin in the synaptic cleft. goodrx.comnih.gov

Clinical guidelines mandate a "washout" period when switching between these two classes of drugs. At least 14 days should elapse between discontinuing an MAOI and starting paroxetine, and similarly, a 14-day period is required after stopping paroxetine before initiating an MAOI. drugs.comdrugs.com This allows for the respective drug and its metabolites to be cleared from the body, minimizing the risk of a severe interaction. The symptoms of serotonin syndrome in this context can be severe and may include high fever, extreme agitation, and muscle rigidity. goodrx.com

Triptans, a class of drugs used to treat migraine headaches (e.g., sumatriptan), also have serotonergic activity. drugs.commigrainefoundation.org.nz The concurrent use of paroxetine and triptans can increase the risk of serotonin syndrome. drugs.comdrugs.com While some research suggests that the risk of severe serotonin syndrome with this combination is rare, the potential for an adverse reaction exists. migrainefoundation.org.nznih.gov Symptoms can include confusion, hallucinations, rapid heart rate, and extreme changes in blood pressure. drugs.com

The co-administration of paroxetine and lithium, a mood stabilizer, requires careful monitoring due to the potential for an enhanced serotonergic effect and an increased risk of serotonin syndrome. drugs.comempathia.ai Lithium is known to enhance serotonin function, and when combined with the serotonin reuptake inhibition of paroxetine, it can lead to excessive serotonin levels. empathia.ai

A case report detailed a 59-year-old woman with bipolar disorder who developed symptoms of serotonin syndrome, including shivering, tremor, and agitation, after taking a combination of lithium and paroxetine. nih.gov Her paroxetine serum levels were found to be six times higher than expected, suggesting a potential pharmacokinetic interaction where lithium may have interfered with the metabolism of paroxetine. nih.gov While some reports suggest paroxetine may not significantly alter lithium plasma concentrations, the pharmacodynamic interaction remains a clinical concern. drugs.comdrugs.com

Tramadol is an opioid analgesic that also possesses serotonergic properties by inhibiting the reuptake of serotonin and norepinephrine (B1679862). empathia.aiempathia.ai The combination of tramadol and paroxetine significantly increases the risk of serotonin syndrome and may also increase the risk of seizures. nih.govnih.govdrugs.com Paroxetine is a potent inhibitor of the CYP2D6 enzyme, which is responsible for metabolizing tramadol into its active metabolite. empathia.aidrugs.com This inhibition can lead to higher plasma concentrations of tramadol, further increasing serotonergic activity and potentially reducing its analgesic efficacy. drugs.comdrugs.com Due to these risks, the combination is generally advised against. drugs.com

St. John's Wort (Hypericum perforatum) is a popular herbal supplement used for depression that has known serotonergic properties. drugs.comnih.gov Combining St. John's Wort with paroxetine is not recommended as it can increase the risk of serotonin syndrome. drugs.comreddit.comempathia.ai The active components in St. John's Wort, hypericin and hyperforin, are thought to inhibit the reuptake of several neurotransmitters, including serotonin. empathia.ai This additive serotonergic effect can lead to symptoms such as confusion, hallucinations, and muscle spasms. drugs.com

Interestingly, some studies have compared the efficacy of St. John's Wort to paroxetine in treating moderate to severe depression. One randomized, double-blind trial found that a specific extract of St. John's Wort (WS 5570) was at least as effective as paroxetine and was better tolerated. bmj.comaafp.orgherbalgram.org However, it is crucial to note that St. John's Wort can induce cytochrome P450 enzymes, leading to numerous other drug interactions. empathia.ainih.gov

The concurrent use of paroxetine with other selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs) elevates the risk of serotonin syndrome due to their similar mechanisms of action. goodrx.com Combining these medications leads to an additive effect on serotonin levels in the brain. goodrx.com While this combination may be used in certain clinical situations under close supervision, it requires careful monitoring for signs and symptoms of serotonin toxicity. researchgate.net

Interacting Drug ClassExample(s)Potential Clinical Outcome
Monoamine Oxidase Inhibitors (MAOIs)Phenelzine, SelegilineHigh risk of severe serotonin syndrome. goodrx.comnih.gov
TriptansSumatriptanIncreased risk of serotonin syndrome. drugs.com
Mood StabilizersLithiumEnhanced serotonergic effects and potential for serotonin syndrome. drugs.comempathia.ai
Opioid AnalgesicsTramadolIncreased risk of serotonin syndrome and seizures. drugs.com
Herbal SupplementsSt. John's WortIncreased risk of serotonin syndrome. drugs.com
Other AntidepressantsOther SSRIs, SNRIsAdditive serotonergic effects increasing the risk of serotonin syndrome. goodrx.com

Pharmacodynamic Interactions with Other Medications

This compound's primary mechanism of action, the potent and selective inhibition of serotonin reuptake, is the basis for many of its pharmacodynamic interactions. These interactions occur when co-administered drugs have additive, synergistic, or antagonistic effects on the body's physiological systems, particularly the central nervous system and hemostasis. Understanding these interactions is crucial for predicting clinical outcomes and ensuring patient safety.

Cardiovascular Drugs (e.g., Digoxin, Propranolol)

Propranolol: A clinically significant interaction exists between paroxetine and propranolol. Paroxetine is a potent inhibitor of the cytochrome P450 enzyme CYP2D6, which is the main metabolic pathway for propranolol empathia.aiempathia.ai. This pharmacokinetic interaction leads to a significant pharmacodynamic consequence: by inhibiting its metabolism, paroxetine can increase the plasma concentration of propranolol by two- to five-fold empathia.aiempathia.ai. The elevated levels of propranolol result in enhanced beta-blocking effects, which can manifest as excessive bradycardia (slow heart rate), hypotension (low blood pressure), and potentially heart block empathia.aiempathia.aidrugs.com. Patients may experience symptoms such as dizziness, fatigue, and shortness of breath empathia.ai. This interaction necessitates careful monitoring of cardiovascular parameters when these two drugs are co-administered empathia.aidrugs.com.

Table 1: Summary of Research Findings on this compound Interactions with Cardiovascular Drugs
Interacting DrugNature of InteractionKey Research FindingClinical Implication
DigoxinPotential for altered serum levels; low clinical significance.One report suggests a possible 15% decrease in digoxin levels drugs.com. A large study found no significant difference in digoxin toxicity risk compared to other antidepressants nih.gov.Monitoring for changes in cardiac symptoms is recommended, but a major interaction is unlikely drugs.comnih.gov.
PropranololIncreased propranolol concentration due to metabolic inhibition.Paroxetine, a potent CYP2D6 inhibitor, can increase propranolol levels by 2- to 5-fold empathia.aiempathia.ai.Increased risk of excessive beta-blockade, leading to bradycardia, hypotension, and potential heart block empathia.aiempathia.aidrugs.com. Close monitoring is required.

Diazepam

The primary interaction between this compound and diazepam is pharmacodynamic in nature, resulting in additive effects on the central nervous system (CNS). Both medications possess CNS depressant properties, and their concurrent use can lead to enhanced sedation, drowsiness, dizziness, and impaired cognitive and psychomotor skills empathia.aidrugs.comdrugs.com. This can affect a patient's ability to perform tasks that require mental alertness, such as driving empathia.aidrugs.com. While the main interaction is additive pharmacodynamic effects, there is a minor pharmacokinetic component, as paroxetine may have a minimal inhibitory effect on enzymes involved in diazepam metabolism empathia.ai. Patients, especially the elderly, should be monitored for excessive or prolonged CNS depression when these drugs are used together drugs.com.

Table 2: Summary of Research Findings on this compound Interaction with Diazepam
Interacting DrugNature of InteractionKey Research FindingClinical Implication
DiazepamAdditive CNS depressant effects.The combination leads to increased sedation, drowsiness, and cognitive impairment due to the individual CNS depressant properties of each drug empathia.aidrugs.com.Patients should be monitored for excessive CNS depression and cautioned about performing tasks requiring mental alertness drugs.comdrugs.com.

Theophylline

Information regarding a specific pharmacodynamic interaction between this compound and theophylline is not extensively documented in the provided search results. The primary interactions involving paroxetine tend to be related to its potent inhibition of CYP2D6 and its serotonergic effects. Theophylline is metabolized primarily by CYP1A2, an enzyme not significantly inhibited by paroxetine. Therefore, a significant pharmacodynamic interaction is not strongly anticipated based on available data.

Warfarin

The co-administration of this compound and warfarin presents a significant risk due to a pharmacodynamic interaction that increases the potential for bleeding drugs.comempathia.aiempathia.ai. Serotonin plays a role in platelet aggregation and hemostasis. By inhibiting serotonin reuptake in platelets, paroxetine can impair platelet function, leading to an increased bleeding diathesis drugs.comempathia.aiempathia.ai. This effect is additive to the anticoagulant properties of warfarin. Clinical data have shown that the concurrent use of paroxetine and warfarin is associated with a higher frequency of bleeding episodes, even without significant changes in prothrombin time or the pharmacokinetics of either drug drugs.com. Patients should be closely monitored for signs of bleeding, such as unusual bruising, epistaxis, or gastrointestinal bleeding drugs.comdrugs.com. It is important to note that while the primary interaction is pharmacodynamic, paroxetine can also inhibit CYP2C9, the enzyme that metabolizes the more potent S-enantiomer of warfarin, potentially increasing warfarin's anticoagulant effect through a pharmacokinetic mechanism as well empathia.aiempathia.ai.

Table 3: Summary of Research Findings on this compound Interaction with Warfarin
Interacting DrugNature of InteractionKey Research FindingClinical Implication
WarfarinIncreased risk of bleeding due to impaired platelet function and potential metabolic inhibition.Paroxetine can cause an increased bleeding tendency when combined with warfarin, independent of changes in prothrombin time drugs.com. The mechanism involves serotonin's role in platelet function empathia.aiempathia.ai.High risk of bleeding events, ranging from minor bruising to severe hemorrhage empathia.aiempathia.ai. Close clinical and laboratory monitoring for bleeding is essential drugs.com.

Bupropion

The combination of this compound and bupropion can lead to complex interactions. Both drugs are metabolized by and are inhibitors of the CYP2D6 enzyme, leading to a significant pharmacokinetic interaction that can increase the plasma concentrations of both drugs bibliomed.orgdroracle.ai. This can heighten the risk of adverse effects from each medication. From a pharmacodynamic perspective, combining these agents may increase the risk of seizures, as both medications can individually lower the seizure threshold drugs.comdrugs.com. Furthermore, although bupropion has a different primary mechanism of action (norepinephrine and dopamine (B1211576) reuptake inhibition), the combination with a potent SSRI like paroxetine has been associated with rare cases of serotonin syndrome bibliomed.orgdrugs.com. This syndrome is characterized by symptoms such as confusion, agitation, fever, and tremor drugs.com. Despite these risks, the combination is sometimes used clinically to augment antidepressant response or to counteract SSRI-induced sexual dysfunction droracle.ainih.gov.

Table 4: Summary of Research Findings on this compound Interaction with Bupropion
Interacting DrugNature of InteractionKey Research FindingClinical Implication
BupropionIncreased risk of seizures and potential for serotonin syndrome.Both drugs can lower the seizure threshold, and the combination may have an additive effect drugs.comdrugs.com. Rare reports of serotonin syndrome exist with this combination bibliomed.orgdrugs.com.Increased risk for seizures and serotonin syndrome. Careful monitoring is required when used in combination.

Buspirone

The concurrent use of this compound and buspirone, an anxiolytic that is a partial agonist at 5-HT1A serotonin receptors, carries a risk of a pharmacodynamic interaction leading to serotonin syndrome practo.comdrugs.com. By increasing the synaptic availability of serotonin, paroxetine can lead to excessive serotonergic stimulation when combined with a drug that also acts on serotonin receptors. Symptoms of serotonin syndrome can include mental status changes, autonomic dysfunction, and neuromuscular abnormalities drugs.com. While there is a definite, albeit low, risk of this serious condition, the combination can be used safely under medical supervision, often starting with low doses and monitoring for adverse effects practo.com. Animal studies have suggested that buspirone may potentiate the anxiolytic-like effects of paroxetine, indicating a potential therapeutic synergy mediated through the 5-HT1A receptor nih.govresearchgate.net.

Table 5: Summary of Research Findings on this compound Interaction with Buspirone
Interacting DrugNature of InteractionKey Research FindingClinical Implication
BuspironeIncreased risk of serotonin syndrome; potential for synergistic anxiolytic effects.The combination of a potent SSRI with a 5-HT1A partial agonist increases the risk of excessive serotonergic activity practo.comdrugs.com. Animal models show buspirone can enhance paroxetine's anxiolytic-like effects nih.govresearchgate.net.Risk of serotonin syndrome requires careful monitoring. The combination should be initiated at low doses practo.com.

Cyclobenzaprine

The co-administration of this compound and cyclobenzaprine warrants significant caution due to the increased risk of a potentially life-threatening condition known as serotonin syndrome. drugs.comdrugs.comwalrus.com This syndrome is thought to arise from the hyperstimulation of serotonin receptors in the brainstem. drugs.com Both medications possess serotonergic properties, and their concurrent use can lead to an additive effect on serotonin levels in the central nervous system. walrus.comhealthline.comdroracle.ai

Clinical manifestations of serotonin syndrome can be diverse and may include alterations in mental status (such as confusion, agitation, hallucinations, and in severe cases, coma), autonomic dysfunction (including tachycardia, labile blood pressure, hyperthermia, diaphoresis, and shivering), and neuromuscular abnormalities (such as tremor, hyperreflexia, myoclonus, and rigidity). drugs.comdrugs.comfda.gov Gastrointestinal symptoms like nausea, vomiting, and diarrhea are also common. drugs.comdrugs.com

The structural similarity of cyclobenzaprine to tricyclic antidepressants contributes to its serotonergic activity. goodrx.com Postmarketing reports have documented the occurrence of serotonin syndrome when cyclobenzaprine is used in combination with other serotonergic drugs, including selective serotonin reuptake inhibitors (SSRIs) like paroxetine. fda.gov

Due to this significant interaction, it is generally recommended to avoid the concurrent use of these two medications if possible. drugs.com If their combined use is deemed clinically necessary, close monitoring for the signs and symptoms of serotonin syndrome is imperative, particularly during the initiation of therapy or following any dosage increases. drugs.comfda.gov Patients should be educated about the potential symptoms and advised to seek immediate medical attention if they occur. drugs.comfda.gov In the event that serotonin syndrome is suspected, both paroxetine and cyclobenzaprine should be discontinued immediately, and supportive care should be initiated. drugs.comfda.gov

Impact on Fertility and Reproductive Function

Emerging research indicates that this compound may have a discernible impact on both male and female fertility and reproductive function. While the exact mechanisms are still under investigation, studies have pointed towards potential effects on hormonal regulation and gamete quality.

For women, some evidence suggests that paroxetine may elevate levels of the hormone prolactin. nih.gov Elevated prolactin can disrupt ovulation, the process where an egg is released from the ovary, which may consequently make it more difficult to conceive. nih.gov Additionally, like many antidepressants, paroxetine has been associated with changes in sexual function, including a potential decrease in libido, which could indirectly affect fertility. nih.gov Some studies have also suggested a possible slight increase in the risk of miscarriage with paroxetine use, although it is difficult to disentangle the effects of the medication from the underlying depression itself, which is also a risk factor for miscarriage. nih.gov

In men, the use of paroxetine has been linked to potential reductions in sperm quality. www.nhs.uk Concerns have also been raised about its potential to affect male fertility by increasing levels of prolactin. nih.gov

Male Reproductive Function in Animal Models

Animal studies have provided further insight into the potential effects of this compound on male reproductive function. Research in rodent models has demonstrated that paroxetine can induce significant alterations in various reproductive parameters.

One study involving male Wistar rats treated with paroxetine revealed notable changes in semen quality. ijrps.com These changes included a reduction in sperm count, the number of spermatids, sperm viability, and motility, alongside an increase in sperm abnormalities. ijrps.com Histopathological examination of the testes and epididymis in these rats showed altered spermatogenesis, cellular disorganization, and degenerative changes in the seminiferous and epididymal tubules. researchgate.net

Another study in rats demonstrated that paroxetine administration led to alterations in serum concentrations of key reproductive hormones. who.int Specifically, there were reductions in luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone, while prolactin and estradiol levels were elevated. who.int These hormonal changes were accompanied by a decrease in sperm count and an increase in sperm abnormalities. who.int

Research using a mouse model also indicated negative reproductive consequences for males exposed to low-dose paroxetine. researchgate.netnih.gov These male mice exhibited a 13% reduction in body weight, produced 44% fewer offspring, and showed a 53% decrease in territorial dominance. researchgate.netnih.gov Furthermore, a study on healthy male mice showed that paroxetine administration impaired sperm production and quality. nih.govnih.gov Interestingly, in a mouse model of depression, paroxetine treatment was found to restore sperm quality to levels comparable with control animals. nih.govnih.govplos.org

These findings from animal models suggest that paroxetine can impact male reproductive function through various mechanisms, including hormonal disruption and direct effects on spermatogenesis and sperm quality. ijrps.comwho.intresearchgate.netnih.gov

Table of Research Findings on Paroxetine and Male Reproductive Function in Animal Models

Preclinical Research and Animal Models of Paroxetine Hydrochloride

In Vitro Studies on Neuronal Reuptake and Receptor Binding

In vitro research has been fundamental in characterizing the neuropharmacological profile of paroxetine (B1678475) hydrochloride. Early studies using rat brain synaptosomes established paroxetine as a potent inhibitor of serotonin (B10506) (5-hydroxytryptamine, 5-HT) uptake. nih.gov It is recognized as one of the most potent and selective serotonin reuptake inhibitors (SSRIs). clinpgx.orgnih.gov The primary mechanism of action is the potent and selective inhibition of the human serotonin transporter (SERT), which blocks the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. fda.govnih.govmdpi.com This action increases the concentration of serotonin available to bind to postsynaptic receptors. nih.gov

While its primary target is SERT, studies have also investigated paroxetine's affinity for other neurotransmitter transporters. It has been shown to have only very weak effects on norepinephrine (B1679862) (NET) and dopamine (B1211576) (DAT) neuronal reuptake at typical clinical doses. fda.govmedex.com.bdnih.gov However, some research suggests that at higher doses, paroxetine can exhibit marked inhibition of the norepinephrine transporter. nih.gov

Radioligand binding studies have been employed to determine paroxetine's affinity for various postsynaptic receptors. These studies consistently demonstrate that paroxetine has little to no significant affinity for a wide range of receptors, including muscarinic cholinergic, alpha-1, alpha-2, and beta-adrenergic, dopamine D2, 5-HT1, 5-HT2, and histamine (B1213489) H1 receptors. fda.govmedex.com.bdnih.govfda.gov This high selectivity for SERT over other receptors is a key feature that distinguishes it from older classes of antidepressants, such as tricyclic antidepressants, which often interact with multiple receptor types. nih.gov The principal metabolites of paroxetine are substantially less active than the parent compound, with potencies estimated to be at most 1/50 of paroxetine, rendering them essentially inactive. fda.govmedex.com.bdfda.gov

Receptor/TransporterBinding Affinity of ParoxetineReference
Serotonin Transporter (SERT)High / Potent Inhibition nih.govfda.gov
Norepinephrine Transporter (NET)Very Weak (Moderate at high doses) nih.govfda.gov
Dopamine Transporter (DAT)Very Weak / Minor medex.com.bdnih.gov
Muscarinic ReceptorsLittle / Minor nih.govfda.gov
Alpha-1 Adrenergic ReceptorsLittle / Minor nih.govfda.gov
Alpha-2 Adrenergic ReceptorsLittle / Minor nih.govfda.gov
Beta-Adrenergic ReceptorsLittle / Minor nih.govfda.gov
Dopamine D2 ReceptorsLittle / Minor medex.com.bdfda.gov
Histamine H1 ReceptorsLittle / Minor medex.com.bdfda.gov

Animal Models for Antidepressant and Anxiolytic Effects

The antidepressant-like properties of paroxetine have been extensively evaluated in various animal models of depression. The most common of these is the Forced Swim Test (FST), which is used to screen for potential antidepressant activity. neurofit.comyoutube.com In this model, rodents are placed in a container of water from which they cannot escape. After initial escape-oriented behaviors, they adopt an immobile posture, which is interpreted as a state of behavioral despair. nih.gov Clinically effective antidepressants, including paroxetine, reduce the total time spent in immobility. neurofit.com

Studies have shown that paroxetine's effect in the FST can be dose-dependent and vary across different mouse strains. For instance, in Swiss mice, paroxetine at doses of 8 and 16 mg/kg significantly decreased immobility time. researchgate.net In the NMRI strain, only the 16 mg/kg dose was effective. researchgate.net Another study found that the DBA/2 mouse strain was the most sensitive to paroxetine's anti-immobility effects, while the ICR strain showed the lowest sensitivity. nih.gov This highlights the influence of genetic factors on the behavioral response to the compound. researchgate.netnih.gov The Chronic Unpredictable Mild Stress (CUMS) model, another widely used paradigm, induces a state analogous to depression in rodents through prolonged exposure to a series of mild, unpredictable stressors. Paroxetine has been shown to reverse the behavioral deficits, such as anhedonia (reduced pleasure-seeking), induced by CUMS.

Animal ModelKey FindingReference
Forced Swim Test (Mice)Reduces immobility time, indicating antidepressant-like activity. neurofit.com
Forced Swim Test (Strain Comparison)Effectiveness varies by strain; DBA/2 mice are highly sensitive, while ICR mice are less so. nih.gov
Forced Swim Test (Dose-Response)Decreased immobility in Swiss mice at 8 and 16 mg/kg and in NMRI mice at 16 mg/kg. researchgate.net

Paroxetine's anxiolytic-like effects have been demonstrated in several preclinical models. In the rat social interaction test, which assesses anxiety by measuring the time pairs of rats spend in active social engagement under stressful (brightly lit) conditions, chronic administration of paroxetine showed significant effects. nih.gov While a single administration had no effect, daily administration for 21 days significantly increased the time spent in social interaction, indicative of an anxiolytic-like effect. nih.gov This delayed onset of action in the animal model mirrors the typical therapeutic lag seen in clinical practice for anxiety disorders.

In the four-plate test in mice, another model used to evaluate anti-anxiety effects, acute administration of paroxetine significantly increased the number of punished crossings, a measure of anxiolytic activity. researchgate.net This model is based on the suppression of motor behavior by mild electrical foot shocks.

Animal models are crucial for investigating the neurobiology of disorders like Obsessive-Compulsive Disorder (OCD) and social phobia. nih.govsbu.ac.ir While modeling the full spectrum of these complex human conditions is challenging, specific paradigms can assess relevant behaviors. For social phobia, or social anxiety disorder, a social fear conditioning (SFC) model in mice has been developed. nih.gov In this model, an electric foot shock is paired with the investigation of a conspecific, leading to a lasting and specific fear of social stimuli. nih.gov Research has shown that chronic treatment with paroxetine successfully reversed this induced social fear, supporting its therapeutic efficacy for social anxiety disorder. nih.gov

For OCD, models often focus on repetitive, compulsive-like behaviors. Marble-burying behavior in mice is one such model, where the animal's tendency to bury glass marbles is measured. While some anxiolytics can reduce this behavior, its response to chronic SSRI treatment can be variable, suggesting it may model aspects of both anxiety and compulsivity. nih.gov

Neurochemical Investigations in Animal Studies

Neurochemical studies in animals, often using the in vivo microdialysis technique, have provided direct evidence of paroxetine's effects on neurotransmitter levels in specific brain regions. In freely moving rats, administration of paroxetine leads to a significant increase in the extracellular concentration of serotonin in the medial prefrontal cortex (mPFC). researchgate.netnih.gov

Interestingly, these studies have also revealed that paroxetine increases extracellular dopamine levels in the mPFC. researchgate.netnih.gov The increase in dopamine appears to be a secondary effect, resulting from the initial elevation of serotonin. The time course of the effect differs for the two neurotransmitters, with the peak in dopamine concentration occurring approximately 20 minutes after the peak in serotonin levels. nih.gov Further investigation has shown that this paroxetine-induced increase in dopamine is blocked by a 5-HT3 receptor antagonist. researchgate.netnih.gov This suggests that the elevation in extracellular serotonin stimulates 5-HT3 receptors, which in turn promotes the release of dopamine in the prefrontal cortex. researchgate.net

Brain RegionNeurotransmitterEffect of ParoxetineMechanismReference
Medial Prefrontal Cortex (mPFC)Serotonin (5-HT)Increased extracellular levelsDirect inhibition of SERT researchgate.netnih.gov
Medial Prefrontal Cortex (mPFC)Dopamine (DA)Increased extracellular levelsIndirect, via 5-HT3 receptor stimulation by elevated 5-HT researchgate.netnih.gov

Norepinephrine Levels

While primarily classified as a selective serotonin reuptake inhibitor (SSRI), preclinical research in animal models has demonstrated that paroxetine hydrochloride also affects norepinephrine (NE) levels, primarily through its interaction with the norepinephrine transporter (NET). nih.govnih.gov In vitro studies initially indicated that paroxetine has a moderate affinity for the NET. psychiatryonline.org Subsequent in vivo studies in rats have confirmed that systemically administered paroxetine can inhibit the NET in a concentration-dependent manner. psychiatryonline.orgpsychiatryonline.org

Research involving the administration of paroxetine to rats via osmotic minipumps for one week revealed that serum concentrations of the drug greater than 100 ng/mL were associated with inhibition of the NET. nih.gov Cortical NET function was assessed ex vivo using both [3H]-nisoxetine binding and [3H]-norepinephrine uptake assays. The findings showed that at serum paroxetine concentrations between 100 and 500 ng/mL, the norepinephrine transporter was inhibited by an average of 21%. psychiatryonline.org When serum concentrations exceeded 500 ng/mL, the inhibition of the NET increased to 34%. nih.govpsychiatryonline.org These results suggest that at higher concentrations, paroxetine may function as a dual serotonin-norepinephrine reuptake inhibitor. psychiatryonline.org

Another study in a rat model of depression induced by chronic unpredicted stress found that administration of paroxetine led to an increased expression of both the serotonin transporter (5-HTT) in the hippocampus and the norepinephrine transporter (NET) in the pons. nih.gov This upregulation of NET expression was associated with the relief of depression-like behaviors in the animal model. nih.gov

Inhibition of Norepinephrine Transporter (NET) by Paroxetine in Rats
Serum Paroxetine ConcentrationAverage NET Inhibition
100 - 500 ng/mL21%
> 500 ng/mL34%

Studies on Specific Molecular Targets in Animals

The principal molecular target of paroxetine is the serotonin transporter (SERT), for which it has a very high affinity. nih.govnih.gov Animal studies have extensively used tritiated paroxetine as a radioligand to mark the SERT, which has significantly advanced the understanding of neurotransmitter function. nih.gov In vitro studies in animals have confirmed that paroxetine is a potent and highly selective inhibitor of neuronal serotonin reuptake. fda.govnih.gov

Beyond SERT, paroxetine's interaction with other molecular targets has been investigated. As noted, it exhibits a moderate affinity for the norepinephrine transporter (NET). nih.gov However, its effects on other neurotransmitter systems appear to be minimal. In vitro radioligand binding studies have shown that paroxetine has a low affinity for several other receptors, including:

Muscarinic cholinergic receptors fda.govnih.gov

Alpha-1, alpha-2, and beta-adrenergic receptors fda.govnih.gov

Dopamine (D2) receptors fda.gov

Histamine (H1) receptors fda.govnih.gov

This profile indicates a weak effect on dopamine neuronal reuptake. fda.gov The low affinity for these various receptors suggests that the anticholinergic, sedative, and cardiovascular effects seen with other psychotropic drugs are less likely to be prominent with paroxetine. fda.gov The principal metabolites of paroxetine have been found to be substantially less pharmacologically active than the parent compound in animal studies. nih.govbohrium.com

Affinity of Paroxetine for Various Molecular Targets in Animal Studies
Molecular TargetAffinity Level
Serotonin Transporter (SERT)Very High
Norepinephrine Transporter (NET)Moderate
Muscarinic ReceptorsLow / Weak
Adrenergic Receptors (alpha1, alpha2, beta)Low / Little
Dopamine (D2) ReceptorsLow / Little
Histamine (H1) ReceptorsLow / Little

Reproduction Studies and Teratogenicity

Reproduction and developmental toxicity of paroxetine have been evaluated in animal models, with studies yielding varied results. In one study, male and female rats were administered oral doses of paroxetine for a month to assess its effects on fertility and reproduction. who.int The study reported alterations in serum concentrations of gonadotropins (FSH, LH, PRL) and sex hormones (testosterone, progesterone, and estradiol). who.int In male rats, these hormonal changes were accompanied by a reduction in sperm count, an increase in sperm abnormalities, and histological changes in the testes, such as irregularly shaped seminiferous tubules. who.int The study also observed a significant reduction in mating and fertility indices. who.int For pregnant females, there was an increase in the number of resorbed fetuses, along with a decrease in the body weight and crown-rump length of the embryos. who.int

Another study highlighted that perinatal exposure to paroxetine in a rat model bred for anxiety and depression-like traits exacerbated depression-like behavior, particularly in offspring already prone to an inhibited temperament. nih.gov However, some animal studies on perinatal exposure to selective serotonin reuptake inhibitors (SSRIs) have not reported statistically significant effects on certain measures of learning and memory. researchgate.net

The teratogenic potential of paroxetine has been a subject of investigation. While some in vitro models, such as the whole embryo culture (WEC), have suggested a teratogenic potential at certain concentrations, these findings are debated, particularly in light of negative results from in vivo animal studies. jefferson.edu It has been pointed out that the concentrations used in some in vitro experiments were higher than those typically found in human plasma. jefferson.edu Generally, drugs that are lipid-soluble, nonionized, and have a low molecular weight are more likely to cross the placenta in animals. msdvetmanual.com

Comparative Studies with Other Antidepressants in Animal Models

Paroxetine has been compared with other antidepressants, particularly other SSRIs like fluoxetine (B1211875) and sertraline (B1200038), in various animal models to evaluate its relative efficacy and pharmacological profile.

In a systematic review and meta-analysis of animal depression models, which often utilize the Forced Swimming Test, paroxetine was among the SSRIs examined. nih.govnih.gov The analysis noted that while all tested SSRIs demonstrated efficacy in reducing immobility time, a measure of antidepressant effect, fluoxetine was the most frequently studied. researchgate.netmdpi.com Some analyses suggested that paroxetine and sertraline showed more significant mean difference results compared to other SSRIs, although this was based on a smaller number of studies. mdpi.com

One study in rats compared the effects of adolescent exposure to paroxetine and fluoxetine. nih.gov The purpose was to determine if effects on behaviors related to depression occur while on the drug and if they persist after discontinuation. nih.gov In non-diabetic mice, both paroxetine and fluoxetine demonstrated significant antinociceptive (pain-reducing) effects in the hot plate test. researchgate.net

In vitro studies have also compared the effects of paroxetine and sertraline on pancreatic islet beta-cells. nih.gov Both compounds were found to potentiate glucose-stimulated insulin (B600854) secretion from mouse and human islets and showed protective effects against cytokine- and palmitate-induced apoptosis of islets. nih.gov Furthermore, they significantly increased the proliferation of mouse beta-cells. nih.gov

When compared to tricyclic antidepressants like amitriptyline (B1667244) and imipramine (B1671792) in anesthetized dogs, paroxetine was found to be better tolerated by the cardiovascular system. nih.govresearchgate.net While all drugs potentiated the pressor response to norepinephrine, paroxetine caused only slight changes in the ECG at doses where the tricyclics induced more significant disturbances. researchgate.net

Summary of Comparative Findings in Animal Models
Comparison Drug(s)Animal ModelKey Finding
Fluoxetine, Sertraline, Citalopram (B1669093), Escitalopram (B1671245)Rats (Forced Swimming Test)All SSRIs showed efficacy; paroxetine and sertraline had a more significant mean difference in some analyses. mdpi.com
FluoxetineRats (Adolescent Exposure)Investigated immediate and long-term behavioral effects. nih.gov
FluoxetineMice (Hot Plate Test)Both paroxetine and fluoxetine showed significant antinociceptive effects. researchgate.net
SertralineMouse and Human Islets (In Vitro)Both drugs improved islet beta-cell mass and function. nih.gov
Amitriptyline, Imipramine, ClomipramineAnesthetized DogsParoxetine was better tolerated by the cardiovascular system. researchgate.net

Advanced Research Methodologies and Future Directions

Population Pharmacokinetic (PPK) Modeling

Population pharmacokinetic (PPK) modeling is a powerful statistical approach used to quantify the pharmacokinetic variability of a drug within a target patient population. For paroxetine (B1678475), PPK models have been instrumental in identifying key factors that influence its absorption, distribution, metabolism, and excretion.

A study focused on developing a PPK model for paroxetine in Chinese patients with psychosis provided significant insights into its pharmacokinetic parameters. nih.govnih.gov The research, which included 184 inpatients and a total of 372 serum concentrations, determined the population's apparent volume of distribution (V/F) to be 8850 L and the apparent clearance (CL/F) to be 21.2 L/h. nih.govnih.gov One of the key findings from this modeling was the identification of dose, formulation, and sex as significant covariates affecting paroxetine's pharmacokinetics. nih.govnih.gov

The model demonstrated that for every 10 mg increase in the daily dose, the apparent clearance of paroxetine decreased by a factor of 1-2, highlighting the nonlinear metabolism of the drug. nih.govnih.gov Different formulations of paroxetine were also found to cause a 66.6% decrease in the apparent volume of distribution. nih.govnih.gov Furthermore, the model revealed that sex had a notable impact on bioavailability, with females exhibiting higher bioavailability than males. nih.govnih.gov Interestingly, in this specific population, there was no evident influence of CYP2D6 enzyme genetics on paroxetine concentrations. nih.govnih.gov Such PPK models are crucial for guiding personalized therapy by allowing for the optimization of dosage regimens based on individual patient characteristics. nih.govnih.gov

The pharmacokinetic profile of paroxetine has been extensively characterized in the adult population, revealing that plasma concentrations can increase disproportionately with the dose in most individuals, a phenomenon not observed in poor metabolizers who lack CYP2D6. fda.gov In repeat-dose studies, while most subjects show a greater than predicted accumulation of paroxetine as they approach a steady state, the accumulation in poor metabolizers is predictable. fda.gov This nonlinearity is primarily confined to extensive metabolizers. fda.gov

Pharmacokinetic ParameterFindingCitation
Apparent Volume of Distribution (V/F)8850 L nih.govnih.gov
Apparent Clearance (CL/F)21.2 L/h nih.govnih.gov
Significant CovariatesDose: CL/F decreased 1-2-fold for each 10 mg increase. nih.govnih.gov
Formulation: Caused a 66.6% decrease in V/F. nih.govnih.gov
Sex: Bioavailability was lower in males. nih.govnih.gov

Neuroimaging Studies (e.g., MRI for Hippocampal Volume)

Neuroimaging studies, particularly those utilizing magnetic resonance imaging (MRI), have provided compelling evidence of paroxetine's impact on brain structure. A significant area of focus has been the hippocampus, a brain region crucial for memory and learning that can be adversely affected by stress and depression. nih.govauntminnie.com

Research in patients with posttraumatic stress disorder (PTSD) has shown that long-term treatment with paroxetine is associated with an increase in hippocampal volume. nih.gov One study found a 4.6% increase in mean hippocampal volume in PTSD patients following 9–12 months of paroxetine treatment. nih.gov This structural change was accompanied by significant improvements in verbal declarative memory. nih.gov These findings suggest that paroxetine may help to reverse stress-induced hippocampal atrophy and associated memory deficits. nih.gov The mechanism for this may be linked to the promotion of neurogenesis, as suggested by preclinical evidence. nih.gov

Further supporting the protective effect of antidepressants on the hippocampus, a study using high-resolution MRI in women with a history of major depression found that hippocampal volume was smaller than normal in depressed individuals. auntminnie.com However, the less time a patient took antidepressants, the smaller her hippocampus was, suggesting that treatment with antidepressants like paroxetine can shield the hippocampus from deterioration. auntminnie.com

Beyond the hippocampus, neuroimaging studies have also investigated paroxetine's effects on gray matter volume in other brain regions. A voxel-based morphometry study of individuals with social anxiety disorder treated with paroxetine for 8 weeks revealed reduced gray matter volumes in the striatum and right thalamus, alongside increased volumes in the posterior cerebellum. researchgate.net Another study on patients with major depressive disorder, both with and without a history of childhood maltreatment, found a treatment-related increase in gray matter volume in the right middle temporal gyrus after 6 months of paroxetine treatment. nih.gov This suggests a shared neurobiological mechanism of paroxetine's action in these patient populations. nih.gov

ConditionBrain RegionFindingCitation
Posttraumatic Stress Disorder (PTSD)Hippocampus4.6% increase in mean volume after 9–12 months of treatment. nih.gov
Major DepressionHippocampusProtective effect against volume loss. auntminnie.com
Social Anxiety Disorder (SAD)Striatum, Right ThalamusReduced gray matter volume after 8 weeks of treatment. researchgate.net
Posterior CerebellumIncreased gray matter volume after 8 weeks of treatment. researchgate.net
Major Depressive Disorder (with and without childhood maltreatment)Right Middle Temporal GyrusIncreased gray matter volume after 6 months of treatment. nih.gov

Advanced Genetic Sequencing and Association Studies

Advanced genetic sequencing and association studies are crucial for elucidating the genetic underpinnings of variability in response to paroxetine. A significant focus of this research has been on genes encoding cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many drugs, including paroxetine.

The gene CYP2D6 is highly polymorphic and plays a key role in the metabolism of paroxetine. fda.gov Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype, such as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). fda.gov These genetic variations can lead to significant differences in plasma concentrations of paroxetine among individuals receiving the same dose. fda.gov For instance, in single-dose studies, paroxetine plasma concentrations tend to increase disproportionately with the dose in most subjects, but not in PMs who lack CYP2D6 activity. fda.gov In these individuals, concentrations are initially higher but increase linearly with the dose. fda.gov

While genetic variations in CYP2D6 can explain a substantial portion of the variability in paroxetine pharmacokinetics, other genes are also being investigated. Candidate gene approaches and genome-wide association studies (GWAS) aim to identify other genetic variants that may influence both the pharmacokinetics and pharmacodynamics of paroxetine. nih.govnih.gov For example, research on other antidepressants has identified associations between pharmacokinetic parameters and single nucleotide variants (SNVs) in a range of CYP genes (including CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP3A4, and CYP3A5) as well as genes related to pharmacodynamics, such as SLC6A4 (which encodes the serotonin (B10506) transporter), TPH1, and ABCB1. nih.gov While these findings are from studies on other antidepressants, they highlight the potential for similar associations with paroxetine.

Large-scale GWAS are also being conducted to understand the genetic architecture of psychiatric disorders for which paroxetine is prescribed, such as major anxiety disorders. medrxiv.org While these studies may not directly examine paroxetine response, they can identify biological pathways, such as GABAergic signaling, that may be relevant to the drug's mechanism of action and could be targets for future research into treatment response. medrxiv.org

Crystallographic and Binding Site Analysis

Crystallographic and binding site analysis have provided atomic-level insights into how paroxetine hydrochloride interacts with its primary target, the human serotonin transporter (SERT). nih.govbiorxiv.org X-ray crystallography studies have successfully determined the structure of paroxetine bound to SERT, revealing the precise orientation of the drug within the binding pocket. nih.govbiorxiv.org

These studies have shown that paroxetine binds to the central S1 binding site of SERT, which is located approximately halfway across the membrane bilayer. nih.gov The binding of paroxetine stabilizes the transporter in an outward-open conformation, thereby inhibiting the reuptake of serotonin from the synaptic cleft. biorxiv.org The crystal structure of the SERT-paroxetine complex has revealed that the piperidine (B6355638) ring of paroxetine binds to subsite A of the central site, while the benzodioxole and fluorophenyl groups occupy subsites B and C, respectively. biorxiv.org

The high-resolution structures obtained from these studies also detail the specific interactions between paroxetine and the amino acid residues of SERT. nih.gov These interactions include hydrogen bonds and van der Waals forces, which contribute to the high binding affinity of paroxetine for SERT. nih.gov Paroxetine is known to be one of the most potent selective serotonin reuptake inhibitors (SSRIs), exhibiting a very high affinity for SERT. biorxiv.org

In addition to SERT, crystallographic studies have also investigated the binding of paroxetine to other proteins, such as myeloperoxidase (MPO), an enzyme for which paroxetine has been identified as an irreversible inhibitor. nih.gov The crystal structure of MPO with bound paroxetine has been determined, providing insights into the mechanism of inhibition. nih.gov Furthermore, the binding of paroxetine to the active site cavity of CYP2B4 and the hinge region of G-protein-coupled receptor kinase 2 (GRK2) has also been characterized through X-ray crystallography. nih.gov

Target ProteinKey FindingsCitation
Serotonin Transporter (SERT)Binds to the central S1 site, stabilizing an outward-open conformation. The piperidine ring binds to subsite A, while the benzodioxole and fluorophenyl groups occupy subsites B and C. nih.govbiorxiv.org
Myeloperoxidase (MPO)The crystal structure with bound paroxetine has been determined, providing insights into its irreversible inhibition of MPO. nih.gov
CYP2B4The X-ray structure of paroxetine bound in the active site cavity has been resolved. nih.gov
G-protein-coupled receptor kinase 2 (GRK2)The crystal structure shows paroxetine binding in the hinge region of the kinase. nih.gov

Meta-Analyses of Clinical Trial Data

Meta-analyses of clinical trial data have been crucial in synthesizing the evidence for the efficacy of this compound across various psychiatric disorders. These analyses pool data from multiple randomized controlled trials (RCTs) to provide a more robust estimate of the treatment effect compared to individual studies.

A meta-analysis of placebo-controlled trials of paroxetine for the treatment of anxiety and depression found that paroxetine provides a modest benefit over placebo. plos.org For anxiety disorders, the efficacy difference between paroxetine and placebo was modest, with an effect size (d) of 0.27. plos.org The analysis also revealed that the efficacy was superior for panic disorder (d = 0.36) compared to generalized anxiety disorder (d = 0.20). plos.org In depression trials, the benefit of paroxetine over placebo was consistent with previous meta-analyses of antidepressant efficacy, with an effect size of d = 0.32. plos.org This meta-analysis also highlighted a publication bias, with published trials showing significantly larger drug-placebo differences than unpublished trials. plos.org

Another meta-analysis focusing on the short-term efficacy and tolerability of paroxetine for panic disorder included 13 RCTs. frontiersin.org The pooled analyses showed that patients who received paroxetine experienced greater improvements in the number of full panic attacks compared to those who received a placebo. frontiersin.org Specifically, there was a significant reduction in the total number of panic attacks, a higher likelihood of achieving a 50% or greater reduction in panic attacks, and a higher likelihood of becoming panic-free. frontiersin.org

Meta-analyses have also explored the magnitude of the placebo response in clinical trials of paroxetine. For vasomotor symptoms, one meta-analysis found that approximately 79% of the experienced reduction in hot flashes would have also been achieved with an inert placebo. frontiersin.org This highlights the substantial placebo effect in trials for this indication.

A meta-regression analysis of paroxetine clinical trial data for depression explored the influence of factors such as the rating scale used. nih.gov This analysis, which included 26 studies with a total of 5,081 patients, found that the effects of paroxetine were smaller in studies using the Hamilton 17-item scale compared to those using the Hamilton 21-item scale. nih.gov

Pharmacovigilance and Real-World Data Analysis

Pharmacovigilance and the analysis of real-world data are essential for monitoring the safety of this compound after it has been approved for marketing. ijprajournal.com These methods can identify potential adverse drug reactions that may not have been detected in the more controlled environment of clinical trials. ijprajournal.com

One approach to pharmacovigilance is the analysis of large databases of spontaneous adverse event reports, such as the FDA Adverse Event Reporting System (FAERS). nih.govfrontiersin.org A retrospective pharmacovigilance study using the FAERS database identified a total of 427,655 adverse event reports for six SSRIs, including paroxetine. nih.gov This analysis found that all SSRIs had relatively strong signals related to congenital, psychiatric, and nervous system disorders. nih.gov Such studies are valuable for signal detection and can prompt further investigation into the safety of a drug. nih.gov

The analysis of real-world data is not limited to spontaneous reporting systems. matilda.science Web search log data has emerged as a novel source of information for pharmacovigilance. nih.gov A large-scale study of web search logs from 2010 investigated the potential for mining signals of drug interactions. nih.gov This study paid particular attention to the drug pairing of paroxetine and pravastatin, whose interaction was later reported to cause hyperglycemia. nih.gov The analysis of search logs suggested that it is possible to mine anonymized signals on drug interactions from this data source, which could complement traditional pharmacovigilance methods. nih.gov

Real-world data is also collected through observational studies and post-marketing surveillance. For example, a special drug use investigation was designed to evaluate the long-term safety and efficacy of paroxetine in Japanese patients with Social Anxiety Disorder. clinicaltrials.gov These types of studies provide valuable information on the performance of a drug in a real-world clinical setting.

Investigation of Long-Term Neurobiological and Behavioral Outcomes

Investigating the long-term neurobiological and behavioral outcomes of this compound treatment is crucial for understanding its lasting effects on the brain and behavior. This research extends beyond the acute treatment phase to explore how chronic administration of paroxetine may lead to enduring changes.

As discussed in the neuroimaging section, long-term treatment with paroxetine has been associated with structural changes in the brain, such as an increase in hippocampal volume in patients with PTSD. nih.gov This neurobiological outcome is linked to improvements in verbal declarative memory, a key behavioral outcome. nih.gov The finding that antidepressant treatment, in general, may protect the hippocampus from the damaging effects of depression further underscores the importance of long-term treatment for neurobiological health. auntminnie.com

Animal studies have also been instrumental in exploring the long-term effects of paroxetine. A study in mice chronically treated with paroxetine assessed both behavioral responses and changes in hippocampal gene expression. uu.nl The results showed robust effects of paroxetine on passive stress-coping behavior in the forced swim test, as well as anxiolytic properties in the modified hole board and dark/light box tests. uu.nl At the molecular level, the analysis of hippocampal gene expression revealed a list of 60 genes that were differentially regulated by chronic paroxetine treatment. uu.nl Among the most significantly altered genes were preproenkephalin 1 and inhibin beta-A. uu.nl Additionally, a number of genes involved in neuroplasticity and neurogenesis, such as Bdnf, Gfap, Vim, Sox11, Egr1, and Stat3, were identified, suggesting that long-term paroxetine treatment may induce adaptive changes in the hippocampus at the genetic level. uu.nl

Long-term clinical studies in human populations are also essential for understanding the real-world outcomes of paroxetine treatment. A special drug use investigation in Japan was designed to evaluate the long-term safety and efficacy of paroxetine in patients with Social Anxiety Disorder, providing valuable data on the sustained effects of the medication in this population. clinicaltrials.gov

Study TypeKey FindingsCitation
Human Neuroimaging (PTSD)Increase in hippocampal volume. nih.gov
Improvement in verbal declarative memory. nih.gov
Animal Model (Mice)Anxiolytic effects and changes in stress-coping behavior. uu.nl
Differential regulation of 60 hippocampal genes, including those involved in neuroplasticity and neurogenesis. uu.nl
Human Clinical Study (Social Anxiety Disorder)Evaluation of long-term safety and efficacy in a real-world setting. clinicaltrials.gov

Exploration of Novel Therapeutic Targets and Mechanisms

While this compound is primarily recognized for its potent and selective inhibition of the serotonin transporter (SERT), emerging research has illuminated a broader spectrum of molecular interactions that may contribute to its therapeutic effects and suggest potential for new clinical applications. These novel mechanisms extend beyond simple modulation of synaptic serotonin levels and involve direct interactions with key intracellular signaling molecules and pathways. This section explores these advanced research methodologies and future directions, focusing on newly identified therapeutic targets and mechanisms of paroxetine.

G Protein-Coupled Receptor Kinase 2 (GRK2) Inhibition

A significant discovery in the expanded pharmacodynamic profile of paroxetine is its identification as a direct inhibitor of G protein-coupled receptor kinase 2 (GRK2). nih.govnih.govacs.org GRK2 is a crucial regulator of G protein-coupled receptor (GPCR) signaling, and its elevated activity is implicated in the pathophysiology of heart failure. nih.govnih.gov

Research has demonstrated that paroxetine binds to the active site of GRK2, stabilizing the kinase domain in a unique conformation. nih.gov This interaction inhibits GRK2's ability to phosphorylate and desensitize GPCRs, such as the β-adrenergic receptors in the heart. nih.gov In preclinical models, this inhibition of GRK2 by paroxetine has been shown to increase myocardial contractility. nih.govnih.gov Specifically, studies on isolated cardiomyocytes revealed that paroxetine treatment enhanced isoproterenol-induced shortening and contraction amplitude. nih.gov Furthermore, in vivo studies in mice demonstrated that pretreatment with paroxetine significantly increased left ventricular inotropic reserve. nih.gov

It is noteworthy that another selective serotonin reuptake inhibitor (SSRI), fluoxetine (B1211875), which has a different chemical structure, did not exhibit these effects, suggesting that the GRK2 inhibitory action is specific to the molecular structure of paroxetine and not a class effect of SSRIs. nih.govnih.gov These findings position paroxetine and its derivatives as potential therapeutic leads for the treatment of heart failure, representing a novel application outside of its traditional neuropsychiatric indications. nih.govwikipedia.org

Anti-Inflammatory and Immunomodulatory Effects

Beyond its neural targets, paroxetine has demonstrated notable anti-inflammatory and immunomodulatory properties. nih.govresearchgate.netnih.gov Research indicates that paroxetine can attenuate the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), IL-17, and tumor necrosis factor-α (TNF-α). nih.govresearchgate.net Concurrently, it has been shown to increase the expression of the anti-inflammatory cytokine IL-10. nih.govresearchgate.net

The underlying mechanism for these effects appears to involve the Janus kinase 2-signal transducer and activator of transcription 3 (JAK2-STAT3) signaling pathway. nih.govresearchgate.net Paroxetine has been found to activate this pathway, which can lead to the polarization of macrophages towards an anti-inflammatory M2 subset and the depletion of functional dendritic cells. nih.govresearchgate.net Importantly, these immunomodulatory effects of paroxetine on the JAK2/STAT3 pathway have been shown to be independent of serotonin, indicating a direct action on immune cells. nih.govresearchgate.net These findings suggest a therapeutic potential for paroxetine in conditions with a significant inflammatory component.

Modulation of Neurotrophic Factors

Paroxetine has been shown to influence the expression of neurotrophic factors, particularly brain-derived neurotrophic factor (BDNF), which plays a critical role in neuronal survival, growth, and synaptic plasticity. karger.comnih.govepfl.ch Studies have demonstrated that paroxetine treatment can rapidly increase BDNF mRNA and protein levels. karger.com For instance, in a human glioblastoma-astrocytoma cell line, the effects of paroxetine on BDNF mRNA were evident within 6 hours of incubation, with protein levels increasing at 12 hours. karger.com

Clinical studies in humans have corroborated these preclinical findings. In a study involving postmenopausal women, a low dose of paroxetine was effective in enhancing plasma BDNF levels. nih.gov This increase in BDNF may contribute to the therapeutic effects of paroxetine in improving climacteric symptoms and highlights the potential role of BDNF in endocrine and cognitive functions. nih.gov Another study on patients with post-stroke depression found that paroxetine treatment effectively improved levels of nerve growth factor (NGF), human neurotrophin-4 (NT-4), and BDNF. nih.gov This modulation of neurotrophic factors suggests a neuroprotective role for paroxetine and a mechanism that could contribute to its efficacy in treating depression and potentially other neurological conditions. nih.govnih.gov

Epigenetic Modulation

Emerging evidence suggests that paroxetine can exert its effects through epigenetic mechanisms, specifically by influencing DNA methylation. the-scientist.commdpi.comnih.gov Research has shown that paroxetine can reduce the activity of DNA methyltransferase 1 (DNMT1), an enzyme responsible for maintaining DNA methylation patterns. mpg.dejwatch.org This effect appears to be mediated by the protein FKBP51, a well-established risk factor for stress-related disorders. mpg.de

In vitro studies have demonstrated that paroxetine's ability to decrease DNMT1 activity and subsequently reduce DNA methylation is dependent on the presence of FKBP51. mpg.de This modulation of DNMT1 by the paroxetine-FKBP51 interaction leads to decreased methylation of the BDNF promoter and a corresponding increase in BDNF gene expression. jwatch.org These findings provide a molecular link between stress-related signaling pathways, epigenetic modifications, and the therapeutic action of paroxetine. The ability of paroxetine to induce epigenetic changes opens up new avenues for understanding its long-term effects and for the potential development of biomarkers to predict treatment response. the-scientist.commdpi.com

Novel Therapeutic Target/MechanismKey Research FindingsPotential Therapeutic Applications
G Protein-Coupled Receptor Kinase 2 (GRK2) Inhibition Paroxetine directly binds to and inhibits GRK2, leading to increased myocardial contractility in preclinical models. nih.govnih.govacs.org This effect is not observed with other SSRIs like fluoxetine. nih.govnih.govHeart Failure nih.govwikipedia.org
Anti-Inflammatory and Immunomodulatory Effects Paroxetine attenuates pro-inflammatory cytokines (IL-1β, IL-17, TNF-α) and increases the anti-inflammatory cytokine IL-10. nih.govresearchgate.net This is mediated, in part, through the JAK2-STAT3 signaling pathway, independent of serotonin. nih.govresearchgate.netInflammatory Conditions
Modulation of Neurotrophic Factors Paroxetine rapidly increases the expression of Brain-Derived Neurotrophic Factor (BDNF) mRNA and protein in both preclinical and clinical settings. karger.comnih.gov It also increases levels of Nerve Growth Factor (NGF) and Neurotrophin-4 (NT-4). nih.govNeurodegenerative Disorders, Post-Stroke Depression nih.govnih.gov
Epigenetic Modulation Paroxetine reduces the activity of DNA methyltransferase 1 (DNMT1) in a manner dependent on the stress-related protein FKBP51. mpg.dejwatch.org This leads to decreased DNA methylation and increased expression of genes like BDNF. jwatch.orgPersonalized Medicine (Biomarkers for Treatment Response) the-scientist.commdpi.com

Q & A

Q. How should researchers address discrepancies in impurity profiles between generic and innovator paroxetine formulations?

  • Critical Analysis : Use forced degradation studies (acid/alkaline hydrolysis, oxidation) to identify degradation pathways. Compare impurity thresholds via LC-MS with ion trap detection, referencing USP monographs for acceptance criteria. Investigate excipient interactions (e.g., magnesium stearate) as potential catalysts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.